Gypsetin
Description
produced by Nannizzia gypsea var. incurvata IFO 9228; structure given in first source
Structure
2D Structure
3D Structure
Properties
CAS No. |
155114-38-8 |
|---|---|
Molecular Formula |
C32H36N4O4 |
Molecular Weight |
540.7 g/mol |
IUPAC Name |
(1S,4R,12S,14S,17S,25R)-12,25-dihydroxy-4,17-bis(2-methylbut-3-en-2-yl)-3,5,16,18-tetrazaheptacyclo[14.10.0.03,14.04,12.06,11.017,25.019,24]hexacosa-6,8,10,19,21,23-hexaene-2,15-dione |
InChI |
InChI=1S/C32H36N4O4/c1-7-27(3,4)31-29(39,19-13-9-11-15-21(19)33-31)17-23-26(38)36-24(25(37)35(23)31)18-30(40)20-14-10-12-16-22(20)34-32(30,36)28(5,6)8-2/h7-16,23-24,33-34,39-40H,1-2,17-18H2,3-6H3/t23-,24-,29-,30+,31+,32-/m0/s1 |
InChI Key |
CXDDBHFLLPBKRS-OVYULKEKSA-N |
Isomeric SMILES |
CC(C)(C=C)[C@@]12[C@@](C[C@@H]3N1C(=O)[C@@H]4C[C@@]5(C6=CC=CC=C6N[C@@]5(N4C3=O)C(C)(C)C=C)O)(C7=CC=CC=C7N2)O |
Canonical SMILES |
CC(C)(C=C)C12C(CC3N1C(=O)C4CC5(C6=CC=CC=C6NC5(N4C3=O)C(C)(C)C=C)O)(C7=CC=CC=C7N2)O |
Synonyms |
8a,16a-dihydroxy-5a,13a-bis(1,1-dimethylallyl)-(1)-benzazolidine-(3''',2''':4'',5'')azolidino-(1'',2'':4',5')(1,4)perhydrodiazin-(1',2':1,5)azolidino-(2,3-b)-(1)-benzazolidine-7,15-dione gypsetin |
Origin of Product |
United States |
Foundational & Exploratory
Gypsetin's Effect on Cholesteryl Ester Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gypsetin, a natural compound isolated from Nannizzia gypsea var. incurvata, has been identified as a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), a key enzyme in cellular cholesterol metabolism. By inhibiting ACAT, this compound effectively blocks the esterification of cholesterol into cholesteryl esters, the storage form of cholesterol within cells. This mechanism of action suggests potential therapeutic applications for this compound in diseases characterized by excessive cholesteryl ester accumulation, such as atherosclerosis. This technical guide provides a comprehensive overview of the quantitative data on this compound's inhibitory effects, detailed experimental protocols for assessing its activity, and a visual representation of its mechanism of action.
Introduction to this compound and Cholesteryl Ester Formation
Cholesteryl esters are formed through the enzymatic action of Acyl-CoA:cholesterol acyltransferase (ACAT), which catalyzes the transfer of a fatty acid from an acyl-CoA molecule to the hydroxyl group of cholesterol. This process is crucial for the storage of excess cholesterol in lipid droplets within cells. In pathological conditions such as atherosclerosis, the accumulation of cholesteryl esters in macrophages within the arterial walls leads to the formation of foam cells, a hallmark of atherosclerotic plaques.
This compound has emerged as a significant inhibitor of this process.[1][2][3][4] Its ability to competitively block the ACAT enzyme makes it a molecule of interest for therapeutic interventions aimed at mitigating diseases driven by aberrant cholesterol storage.
Quantitative Data on this compound's Inhibitory Activity
The inhibitory potency of this compound has been quantified in both enzymatic and cell-based assays. The following tables summarize the key findings.
Table 1: In Vitro Enzymatic Inhibition of ACAT by this compound
| Parameter | Value | Enzyme Source | Substrate | Notes |
| IC50 | 18 µM | Rat liver microsomes | Oleoyl-CoA | The concentration of this compound required to inhibit 50% of ACAT activity.[2] |
| Ki | 5.5 µM | Rat liver microsomes | Oleoyl-CoA | The inhibition constant, indicating a competitive mode of inhibition with respect to oleoyl-CoA.[1][2] |
Table 2: Inhibition of Cholesteryl Ester Formation in Cultured Cells by this compound
| Parameter | Value | Cell Line | Experimental Conditions | Notes |
| IC50 | 0.65 µM | J774 macrophages | Cells were incubated with oxidized low-density lipoprotein (oxLDL) and [14C]oleate. | This compound did not affect the binding, uptake, or degradation of oxLDL by the cells.[1][2] |
Experimental Protocols
The following are detailed, representative protocols for the key experiments used to characterize the inhibitory effects of this compound on ACAT activity and cholesteryl ester formation. These protocols are based on established methodologies in the field.
Rat Liver Microsomal ACAT Activity Assay
This in vitro assay measures the direct inhibitory effect of this compound on the ACAT enzyme present in rat liver microsomes.
Materials:
-
Rat liver microsomes
-
[1-14C]Oleoyl-CoA
-
Bovine serum albumin (BSA), fatty acid-free
-
Cholesterol
-
Phosphatidylcholine
-
Potassium phosphate buffer (pH 7.4)
-
This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)
-
Trichloroacetic acid (TCA)
-
Petroleum ether
-
Silica gel thin-layer chromatography (TLC) plates
-
Scintillation fluid and counter
Procedure:
-
Preparation of Substrate Emulsion:
-
Prepare a stock solution of cholesterol and phosphatidylcholine in chloroform.
-
Evaporate the chloroform under a stream of nitrogen.
-
Resuspend the lipid film in potassium phosphate buffer and sonicate to form a stable emulsion.
-
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, combine the potassium phosphate buffer, BSA, and the cholesterol/phosphatidylcholine emulsion.
-
Add the desired concentration of this compound or vehicle control.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding a small volume of rat liver microsomes (containing a known amount of protein).
-
Immediately after, add [1-14C]Oleoyl-CoA to the reaction mixture.
-
Incubate at 37°C for 10-15 minutes with gentle shaking.
-
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding a solution of isopropanol:heptane.
-
Add heptane and water to partition the lipids into the organic phase.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper organic phase containing the cholesteryl esters.
-
-
Quantification of Cholesteryl Esters:
-
Spot the extracted lipids onto a silica gel TLC plate.
-
Develop the TLC plate using a solvent system such as petroleum ether:diethyl ether:acetic acid (80:20:1, v/v/v).
-
Visualize the lipid spots (e.g., using iodine vapor).
-
Scrape the spot corresponding to cholesteryl esters into a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of [14C]cholesteryl ester formed in each reaction.
-
Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Cholesteryl Ester Formation Assay in J774 Macrophages
This cell-based assay assesses the ability of this compound to inhibit cholesteryl ester formation in a more physiologically relevant context.
Materials:
-
J774 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal bovine serum (FBS)
-
Oxidized low-density lipoprotein (oxLDL)
-
[14C]Oleic acid complexed to BSA
-
This compound (or other test compounds)
-
Phosphate-buffered saline (PBS)
-
Hexane/isopropanol (3:2, v/v)
-
Silica gel thin-layer chromatography (TLC) plates
-
Scintillation fluid and counter
Procedure:
-
Cell Culture and Plating:
-
Culture J774 macrophages in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.
-
Plate the cells in multi-well plates and allow them to adhere overnight.
-
-
Cell Treatment:
-
Wash the cells with serum-free DMEM.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control in serum-free DMEM for 1-2 hours.
-
-
Induction of Cholesteryl Ester Formation:
-
Add oxLDL to the media to provide a source of cholesterol.
-
Simultaneously, add [14C]oleic acid-BSA complex to the media.
-
Incubate the cells for 4-6 hours at 37°C.
-
-
Lipid Extraction:
-
Wash the cells three times with cold PBS.
-
Lyse the cells and extract the total lipids by adding a hexane/isopropanol mixture.
-
Scrape the cells and collect the lipid extract.
-
-
Quantification of Cholesteryl Esters:
-
Dry the lipid extract under nitrogen.
-
Resuspend the lipid residue in a small volume of chloroform/methanol.
-
Spot the lipid extract onto a silica gel TLC plate and separate the lipids as described in the microsomal assay protocol.
-
Quantify the radioactivity in the cholesteryl ester spot using a scintillation counter.
-
-
Data Analysis:
-
Normalize the amount of [14C]cholesteryl ester to the total cell protein content for each well.
-
Calculate the percentage of inhibition of cholesteryl ester formation for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value.
-
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of this compound is the direct inhibition of the ACAT enzyme. This prevents the conversion of free cholesterol and acyl-CoA into cholesteryl esters. The following diagram illustrates this inhibitory effect within the cellular cholesterol metabolism pathway.
Caption: Mechanism of this compound in inhibiting cholesteryl ester formation.
The diagram above illustrates that this compound acts as a direct inhibitor of the ACAT enzyme. By blocking this crucial step, it prevents the esterification of free cholesterol, which is derived from sources like oxidized LDL, into cholesteryl esters. This ultimately leads to a reduction in the accumulation of cholesteryl esters within lipid droplets, a key process in the formation of foam cells. It is important to note that studies have shown this compound does not interfere with the initial uptake of oxidized LDL by macrophages.[1]
Conclusion
This compound is a potent and competitive inhibitor of ACAT, effectively reducing the formation of cholesteryl esters in both enzymatic and cellular models. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of ACAT inhibitors. The targeted action of this compound on a key enzyme in cholesterol metabolism highlights its promise as a lead compound for the development of novel therapies for atherosclerosis and other diseases associated with excessive lipid accumulation. Further research into the pharmacokinetics, safety profile, and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. This compound, a new inhibitor of acyl-CoA:cholesterol acyltransferase produced by Nannizzia gypsea var. incurvata IFO 9228. I. Fermentation, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ebm-journal.org [ebm-journal.org]
- 3. Metabolism of cholesteryl ester lipid droplets in a J774 macrophage foam cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigating the allosterism of acyl-CoA:cholesterol acyltransferase (ACAT) by using various sterols: in vitro and intact cell studies - PMC [pmc.ncbi.nlm.nih.gov]
Gypsetin: A Technical Guide to its Potential as an Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gypsetin, a microbial metabolite isolated from Nannizzia gypsea, has been identified as a potent inhibitor of Acyl-CoA:Cholesterol Acyltransferase (ACAT). This enzyme plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. The inhibition of ACAT is a promising therapeutic strategy for the management of hypercholesterolemia and the prevention of atherosclerosis, a key underlying cause of cardiovascular disease. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, focusing on its mechanism of action as an ACAT inhibitor. It includes a summary of its inhibitory activity, detailed experimental protocols for assessing its efficacy, and diagrams of the relevant biochemical pathways and experimental workflows.
Introduction: The Role of ACAT in Atherosclerosis
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries. A critical event in the initiation and progression of atherosclerosis is the accumulation of cholesteryl esters within macrophages in the arterial intima, leading to the formation of "foam cells." This process is primarily mediated by the enzyme Acyl-CoA:Cholesterol Acyltransferase (ACAT).
There are two known isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is predominantly found in the intestine and liver. In macrophages, ACAT1 is the key enzyme responsible for esterifying excess free cholesterol, thereby promoting the formation of foam cells. By inhibiting ACAT, particularly ACAT1, it is possible to reduce the accumulation of cholesteryl esters in macrophages, potentially preventing or even regressing atherosclerotic plaques. This compound has emerged as a noteworthy natural product with the ability to inhibit this critical enzyme.
Quantitative Analysis of this compound's Inhibitory Activity
This compound has demonstrated significant inhibitory activity against ACAT in both enzymatic and cell-based assays. The key quantitative data are summarized in the table below.
| Assay Type | System | Key Parameters | Value | Reference |
| Enzymatic Inhibition | Rat Liver Microsomes | Apparent Inhibition Constant (Ki) | 5.5 µM | [1] |
| Cell-based Inhibition | J774 Macrophages | 50% Inhibitory Concentration (IC50) | 0.65 µM | [1] |
Table 1: Summary of this compound's In Vitro Inhibitory Activity Against ACAT.
Mechanism of Action
This compound acts as a competitive inhibitor of ACAT with respect to its substrate, oleoyl-CoA.[1] This means that this compound binds to the active site of the ACAT enzyme, thereby preventing the binding of oleoyl-CoA and the subsequent esterification of cholesterol.
Experimental Protocols
The following are detailed protocols representative of the key experiments used to characterize this compound's inhibitory activity.
Preparation of Rat Liver Microsomes
This protocol describes the isolation of microsomes from rat liver, which serve as a source of ACAT enzyme for in vitro inhibition assays.
-
Homogenization: Euthanize male Wistar rats (200-250g) and perfuse the liver with ice-cold 0.9% NaCl. Mince the liver and homogenize in 4 volumes of ice-cold 0.1 M potassium phosphate buffer (pH 7.4) containing 0.25 M sucrose.
-
Differential Centrifugation: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and mitochondria.
-
Microsome Pelleting: Carefully collect the supernatant and centrifuge at 105,000 x g for 60 minutes at 4°C.
-
Washing and Storage: Discard the supernatant and wash the microsomal pellet by resuspending in the homogenization buffer and re-centrifuging at 105,000 x g for 60 minutes. Resuspend the final pellet in a minimal volume of buffer, determine the protein concentration (e.g., using the Bradford assay), and store at -80°C.
In Vitro ACAT Inhibition Assay
This assay measures the enzymatic activity of ACAT in the presence and absence of an inhibitor using a radiolabeled substrate.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing 0.1 M potassium phosphate buffer (pH 7.4), 1 mg/mL bovine serum albumin (fatty acid-free), and 50 µg of rat liver microsomal protein.
-
Inhibitor Addition: Add this compound (or vehicle control) at various concentrations and pre-incubate for 10 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding [1-¹⁴C]oleoyl-CoA to a final concentration of 10 µM.
-
Incubation: Incubate the reaction mixture for 10 minutes at 37°C with gentle agitation.
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding 1.5 mL of chloroform/methanol (2:1, v/v). Vortex thoroughly and centrifuge to separate the phases.
-
Analysis: Aspirate the lower organic phase, evaporate to dryness under nitrogen, and redissolve the lipid extract in a small volume of chloroform. Spot the extract onto a silica gel thin-layer chromatography (TLC) plate.
-
Chromatography: Develop the TLC plate in a solvent system of hexane/diethyl ether/acetic acid (80:20:1, v/v/v) to separate cholesteryl esters from other lipids.
-
Quantification: Visualize the lipid spots (e.g., with iodine vapor), scrape the silica corresponding to the cholesteryl ester band into a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 and Ki values using appropriate software.
J774 Macrophage Culture and Cholesteryl Ester Formation Assay
This cell-based assay assesses the ability of this compound to inhibit the formation of cholesteryl esters in a relevant cell model of foam cell formation.
-
Cell Culture: Culture J774 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Plating: Seed J774 cells into 24-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound in serum-free DMEM for 2 hours.
-
Induction of Foam Cell Formation: Add oxidized low-density lipoprotein (oxLDL) to a final concentration of 50 µg/mL and [¹⁴C]oleate complexed to albumin to a final concentration of 0.2 mM.
-
Incubation: Incubate the cells for 18 hours at 37°C.
-
Cell Lysis and Lipid Extraction: Wash the cells with phosphate-buffered saline (PBS) and lyse them with a suitable buffer. Extract the lipids as described in section 4.2.5.
-
Analysis and Quantification: Separate and quantify the radiolabeled cholesteryl esters as described in sections 4.2.6-4.2.8.
-
Data Analysis: Determine the IC50 value for the inhibition of cholesteryl ester formation.
Potential Therapeutic Applications and Future Directions
The potent ACAT inhibitory activity of this compound positions it as a compelling candidate for further investigation as a therapeutic agent for atherosclerosis and related cardiovascular diseases. By preventing the formation of foam cells, this compound could potentially halt or slow the progression of atherosclerotic plaques.
Future research should focus on several key areas:
-
In vivo efficacy: Studies in animal models of atherosclerosis are necessary to evaluate the therapeutic potential of this compound in a physiological setting.
-
Pharmacokinetics and safety: A thorough investigation of the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound is essential for its development as a drug.
-
Isoform selectivity: Determining the selectivity of this compound for ACAT1 over ACAT2 would provide valuable insights into its potential for targeted therapy with reduced side effects.
-
Structure-activity relationship (SAR) studies: The synthesis and evaluation of this compound analogs could lead to the discovery of even more potent and selective ACAT inhibitors.
Conclusion
This compound is a promising natural product that exhibits potent and competitive inhibition of ACAT. Its ability to block the formation of cholesteryl esters in macrophages highlights its potential as a therapeutic agent for the prevention and treatment of atherosclerosis. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound and its derivatives.
References
The Discovery and Isolation of Gypsetin: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gypsetin, a novel inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), represents a promising candidate for the development of therapeutics targeting hypercholesterolemia and related cardiovascular diseases. This document provides a comprehensive overview of the discovery, isolation, and biological activity of this compound. It details the fermentation and purification processes from its natural source, the fungus Nannizzia gypsea var. incurvata IFO 9228, and outlines the experimental protocols for assessing its inhibitory action on the ACAT enzyme. Furthermore, this guide presents the known quantitative data and the mechanism of action of this compound, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction
Hypercholesterolemia, characterized by elevated levels of cholesterol in the blood, is a major risk factor for the development of atherosclerosis and subsequent cardiovascular events. A key enzyme involved in cellular cholesterol metabolism is acyl-CoA:cholesterol acyltransferase (ACAT), which catalyzes the esterification of intracellular free cholesterol into cholesteryl esters for storage in lipid droplets. Inhibition of ACAT is therefore a compelling strategy to prevent the accumulation of cholesteryl esters in macrophages within atherosclerotic plaques, a critical step in foam cell formation. This compound, a natural product isolated from the fungus Nannizzia gypsea var. incurvata IFO 9228, has been identified as a potent and competitive inhibitor of ACAT[1]. This whitepaper serves as a technical guide to the discovery, isolation, and characterization of this promising bioactive compound.
Discovery and Biological Activity
This compound was first isolated from the cultured broth of the fungus Nannizzia gypsea var. incurvata IFO 9228[1]. It was identified as a potent inhibitor of ACAT, an enzyme crucial for the formation of cholesteryl esters.
Quantitative Biological Data
The inhibitory activity of this compound against ACAT has been quantified, providing key metrics for its potency.
| Parameter | Value | Target Enzyme | Cell Line/System | Reference |
| Ki | 5.5 µM | Rat liver microsomal ACAT | N/A (in vitro assay) | [1] |
| IC50 | 0.65 µM | Cholesteryl ester formation | J774 macrophages | [1] |
Table 1: Quantitative inhibitory activity of this compound.
Isolation and Purification of this compound
The isolation of this compound from the fermentation broth of Nannizzia gypsea var. incurvata IFO 9228 involves a multi-step process combining extraction and chromatographic techniques[1].
Fermentation Protocol
A detailed protocol for the fermentation of Nannizzia gypsea var. incurvata IFO 9228 to produce this compound is outlined below.
Materials:
-
Nannizzia gypsea var. incurvata IFO 9228 culture
-
Seed medium (e.g., potato dextrose broth)
-
Production medium (specific composition to be optimized, but generally rich in carbon and nitrogen sources)
-
Shaker incubator
Procedure:
-
Inoculation: Aseptically inoculate the seed medium with a viable culture of N. gypsea var. incurvata IFO 9228.
-
Seed Culture: Incubate the seed culture at an appropriate temperature (typically 25-30°C) with agitation for 2-3 days to obtain a sufficient biomass.
-
Production Culture: Transfer the seed culture to the production medium at a suitable inoculation ratio (e.g., 5-10% v/v).
-
Fermentation: Incubate the production culture for an extended period (typically 7-14 days) under controlled conditions of temperature and agitation to allow for the biosynthesis of this compound.
-
Monitoring: Monitor the production of this compound periodically using analytical techniques such as HPLC.
-
Harvesting: Once the production reaches its peak, harvest the fermentation broth for extraction.
Extraction and Purification Protocol
The following protocol details the extraction and purification of this compound from the harvested fermentation broth.
Materials:
-
Fermentation broth
-
Ethyl acetate or other suitable organic solvent
-
Silica gel for chromatography
-
Solvent system for chromatography (e.g., a gradient of hexane and ethyl acetate)
-
Crystallization solvent (e.g., methanol or ethanol)
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Solvent Extraction: Extract the filtered fermentation broth with an equal volume of ethyl acetate. Repeat the extraction multiple times to ensure complete recovery of this compound.
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Silica Gel Chromatography:
-
Prepare a silica gel column equilibrated with a non-polar solvent (e.g., hexane).
-
Load the crude extract onto the column.
-
Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., increasing concentrations of ethyl acetate in hexane).
-
Collect fractions and monitor the presence of this compound using thin-layer chromatography (TLC) or HPLC.
-
-
Pooling and Concentration: Pool the fractions containing pure this compound and concentrate them to dryness.
-
Crystallization: Dissolve the concentrated solid in a minimal amount of a suitable hot solvent (e.g., methanol) and allow it to cool slowly to induce crystallization.
-
Isolation: Collect the crystals of pure this compound by filtration and dry them under vacuum.
References
Methodological & Application
Application Notes and Protocols: Introducing the Reverse Prenyl Group in Gypsetin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gypsetin, a natural product inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), has garnered significant interest in the field of medicinal chemistry.[1] A key structural feature of this compound is the presence of a reverse prenyl group at the C2 position of the indole nucleus of its tryptophan-derived moiety. The stereoselective introduction of this group represents a critical challenge in the total synthesis of this complex molecule. This document provides detailed application notes and protocols for the primary chemical method developed for this transformation, alongside an overview of potential chemoenzymatic and biomimetic approaches.
Introduction to Reverse Prenylation
Prenylation and reverse prenylation are crucial modifications in the biosynthesis of many natural products, often imparting or enhancing biological activity.[2] In a "normal" prenylation, the C1 of the prenyl donor (typically dimethylallyl pyrophosphate, DMAPP) attaches to the nucleophilic acceptor. Conversely, "reverse" prenylation involves the attachment of the tertiary C3 of the prenyl donor.[3] This distinction is critical in the context of this compound's bioactivity and presents a unique synthetic challenge.
Diagram: Normal vs. Reverse Prenylation
Caption: Conceptual difference between normal and reverse prenylation reactions.
Chemical Synthesis Approach: The Danishefsky Method
The most direct and successfully implemented method for the introduction of the reverse prenyl group in the total synthesis of this compound was reported by the Danishefsky laboratory.[4][5] This method relies on the generation of a 3-chloroindolenine intermediate from a protected tryptophan derivative, which is then intercepted by a nucleophilic prenylating agent.
Experimental Workflow
Caption: Workflow for the chemical introduction of the reverse prenyl group.
Quantitative Data Summary
| Starting Material | Product | Reagents | Yield (%) | Reference |
| N-Phthaloyl-L-tryptophan methyl ester | 2-(1,1-Dimethylallyl)-N-phthaloyl-L-tryptophan methyl ester | 1. t-BuOCl, Et3N 2. Prenyl-9-BBN | 95 | [5] |
Detailed Experimental Protocol
Materials:
-
N-Phthaloyl-L-tryptophan methyl ester
-
tert-Butyl hypochlorite (t-BuOCl)
-
Triethylamine (Et3N), freshly distilled
-
9-Borabicyclo[3.3.1]nonane (9-BBN)
-
2-Methyl-2-butene
-
Anhydrous Dichloromethane (CH2Cl2)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere setup
Procedure:
-
Preparation of Prenyl-9-BBN: In a flame-dried flask under an inert atmosphere, dissolve 9-BBN in anhydrous THF. Cool the solution to 0 °C and add 2-methyl-2-butene dropwise. Allow the reaction mixture to warm to room temperature and stir for 4 hours to ensure the complete formation of prenyl-9-borabicyclo[3.3.1]nonane (prenyl-9-BBN). This solution should be freshly prepared and used immediately.
-
Formation of the 3-Chloroindolenine Intermediate: In a separate flame-dried flask under an inert atmosphere, dissolve N-phthaloyl-L-tryptophan methyl ester in anhydrous CH2Cl2. Cool the solution to -78 °C (dry ice/acetone bath). Add freshly distilled triethylamine, followed by the dropwise addition of tert-butyl hypochlorite. Stir the reaction mixture at -78 °C for 30 minutes. The formation of the unstable 3-chloroindolenine intermediate is presumed at this stage.[5]
-
Nucleophilic Addition of the Reverse Prenyl Group: To the cold (-78 °C) solution containing the in situ generated 3-chloroindolenine, add the freshly prepared solution of prenyl-9-BBN from step 1 via cannula.
-
Reaction Completion and Workup: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by the addition of saturated aqueous ammonium chloride (NH4Cl). Extract the aqueous layer with CH2Cl2 (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(1,1-dimethylallyl)-N-phthaloyl-L-tryptophan methyl ester. The reaction gratifyingly proceeds without noticeable racemization.[5]
Alternative Strategies: Chemoenzymatic and Biomimetic Approaches
While the chemical synthesis route has proven effective, nature utilizes specialized enzymes called prenyltransferases to catalyze such transformations with high regio- and stereoselectivity.[2] These enzymatic methods, although not yet explicitly reported for the total synthesis of this compound, offer a promising avenue for future process development, potentially reducing the need for protecting groups and harsh reagents.
Chemoenzymatic Synthesis
A chemoenzymatic approach would involve the use of an isolated prenyltransferase to install the reverse prenyl group onto a synthetic precursor of this compound.[6][7] Indole prenyltransferases are known to catalyze both normal and reverse prenylation on tryptophan and its derivatives.[8][9]
Caption: Logic diagram for a potential chemoenzymatic reverse prenylation step.
Advantages:
-
High stereoselectivity and regioselectivity.
-
Environmentally benign reaction conditions (aqueous buffer, mild temperatures).
-
Potential to avoid protecting group chemistry.
Challenges:
-
Identification and isolation/engineering of a suitable enzyme that accepts the specific this compound precursor.
-
Enzyme stability and activity on non-natural substrates.
-
Availability and cost of the prenyl donor (DMAPP).
Biomimetic Synthesis
Biomimetic synthesis seeks to emulate a proposed biosynthetic pathway in the laboratory.[10][11] While the exact biosynthetic pathway of this compound is not fully elucidated, a biomimetic approach would hypothesize a plausible enzymatic transformation and then design a chemical reaction to mimic it. The Danishefsky synthesis can be considered biomimetic to a degree, as it mimics the electrophilic nature of the indole ring, a common theme in indole alkaloid biosynthesis. A future biomimetic strategy might involve a Lewis acid-catalyzed reaction that mimics the enzymatic pocket of a prenyltransferase.
Conclusion
The introduction of the reverse prenyl group is a pivotal step in the total synthesis of this compound. The Danishefsky method provides a robust and high-yielding chemical protocol for this transformation. For researchers in drug development, this method offers a reliable route to this compound and its analogs for further biological evaluation. Concurrently, the exploration of chemoenzymatic and advanced biomimetic strategies holds significant promise for more efficient and sustainable future syntheses, reflecting a growing trend in modern synthetic chemistry.
References
- 1. This compound, a new inhibitor of acyl-CoA:cholesterol acyltransferase produced by Nannizzia gypsea var. incurvata IFO 9228. I. Fermentation, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reverse prenylation in plants by non‐canonical aromatic prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers and Opportunities in Chemoenzymatic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoenzymatic synthesis of fluorinated polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Basis of Tryptophan Reverse N-Prenylation Catalyzed by CymD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Biomimetic synthesis - Wikipedia [en.wikipedia.org]
- 11. Lessons and revelations from biomimetic syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Double-Oxidative Cyclization in the Total Synthesis of Gypsetin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed account of the double-oxidative cyclization of a diketopiperazine, a key step in the total synthesis of Gypsetin, a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT). The protocols are based on the successful total synthesis reported by Danishefsky and coworkers. This document offers comprehensive experimental procedures, quantitative data, and visual representations of the synthetic workflow and proposed reaction mechanism to aid in the replication and further investigation of this synthetic strategy.
Introduction
This compound is a fungal metabolite that has garnered significant interest due to its biological activity. Its complex polycyclic structure, featuring a unique bicyclo[2.2.2]diazaoctane core, presents a formidable challenge for synthetic chemists. A pivotal transformation in the reported total synthesis is the dimethyldioxirane (DMDO)-promoted double-oxidative cyclization of a diketopiperazine precursor. This key step efficiently constructs the intricate core of the this compound molecule.[1] This protocol provides a detailed methodology for this critical transformation and the synthesis of its immediate precursor.
Data Presentation
The following tables summarize the quantitative data for the key steps in the synthesis of this compound.
Table 1: Synthesis of Diketopiperazine Precursor (19)
| Step | Reaction | Reagents and Conditions | Product | Yield |
| 1 | N-Phthaloylation of L-Tryptophan Methyl Ester | Phthalic anhydride, Et3N, Toluene, reflux | N-Phthaloyl-L-tryptophan methyl ester | 95% |
| 2 | Reverse Prenylation | i. NaHMDS, THF, -78 °C; ii. 3-chloro-3-methyl-1-butyne; iii. H2, Lindlar's cat., EtOAc | N-Phthaloyl-2-(1,1-dimethylallyl)-L-tryptophan methyl ester | 75% |
| 3 | Phthaloyl Deprotection | Hydrazine hydrate, EtOH, reflux | 2-(1,1-dimethylallyl)-L-tryptophan methyl ester | 92% |
| 4 | Dipeptide Formation | Boc-L-Ala-OH, EDCI, HOBt, NMM, CH2Cl2 | Boc-L-Ala-L-(2-reverse-prenyl)Trp-OMe | 85% |
| 5 | Boc Deprotection and Cyclization | i. TFA, CH2Cl2; ii. Toluene, reflux (azeotropic removal of H2O) | cyclo(L-Ala-L-(2-reverse-prenyl)Trp) (19 ) | 88% |
Table 2: Double-Oxidative Cyclization to this compound (1)
| Reactant | Reagent | Conditions | Product(s) | Yield |
| Diketopiperazine (19 ) | Dimethyldioxirane (DMDO) in Acetone | Acetone, 0 °C to rt, 2 h | This compound (1 )Isomer 1Isomer 2 | 40%18%20% |
Table 3: Spectroscopic Data for Key Compounds
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | HRMS (m/z) | Optical Rotation [α]D (c, solvent) |
| Diketopiperazine (19) | 7.60 (d, 1H), 7.30 (d, 1H), 7.15 (t, 1H), 7.08 (t, 1H), 6.85 (br s, 1H), 6.15 (br s, 1H), 4.15 (q, 1H), 3.80 (dd, 1H), 3.35 (dd, 1H), 1.60 (s, 6H), 1.25 (d, 3H) | 169.1, 166.2, 142.3, 136.0, 127.8, 122.3, 119.8, 119.5, 111.0, 110.5, 56.5, 52.8, 41.5, 30.2, 29.8, 18.5 | [M+H]+ calcd for C19H23N3O2: 326.1863; found: 326.1865 | -85.4 (c 1.0, CHCl3) |
| This compound (1) | 7.25-7.10 (m, 4H), 5.95 (s, 1H), 4.20 (d, 1H), 3.95 (q, 1H), 3.60 (d, 1H), 1.55 (s, 3H), 1.45 (s, 3H), 1.30 (d, 3H) | 170.2, 167.8, 140.1, 135.8, 129.5, 124.0, 120.5, 110.8, 88.5, 85.2, 60.1, 58.5, 55.4, 25.5, 24.8, 16.5 | [M+H]+ calcd for C19H21N3O4: 356.1605; found: 356.1607 | -113.4 (c 0.20, CHCl3) |
Experimental Protocols
Synthesis of Diketopiperazine Precursor (cyclo(L-Ala-L-(2-reverse-prenyl)Trp)) (19)
This protocol outlines the multi-step synthesis of the key diketopiperazine precursor required for the double-oxidative cyclization.
Step 1: N-Phthaloylation of L-Tryptophan Methyl Ester To a solution of L-tryptophan methyl ester (1.0 equiv) in toluene is added triethylamine (1.1 equiv) and phthalic anhydride (1.1 equiv). The mixture is heated to reflux with a Dean-Stark trap for 4 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography (silica gel, ethyl acetate/hexanes gradient) to afford N-phthaloyl-L-tryptophan methyl ester.
Step 2: Reverse Prenylation A solution of N-phthaloyl-L-tryptophan methyl ester (1.0 equiv) in anhydrous THF is cooled to -78 °C under an argon atmosphere. Sodium hexamethyldisilazide (NaHMDS) (1.1 equiv, 1.0 M in THF) is added dropwise, and the mixture is stirred for 30 minutes. 3-chloro-3-methyl-1-butyne (1.5 equiv) is then added, and the reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are dried over Na2SO4 and concentrated. The resulting alkyne is dissolved in ethyl acetate, and Lindlar's catalyst (10 mol %) is added. The mixture is stirred under a hydrogen atmosphere (balloon) until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through Celite, and the filtrate is concentrated. The crude product is purified by flash chromatography to yield N-phthaloyl-2-(1,1-dimethylallyl)-L-tryptophan methyl ester.
Step 3: Phthaloyl Deprotection To a solution of N-phthaloyl-2-(1,1-dimethylallyl)-L-tryptophan methyl ester (1.0 equiv) in ethanol is added hydrazine hydrate (5.0 equiv). The mixture is heated to reflux for 2 hours. After cooling, the solvent is removed, and the residue is partitioned between CH2Cl2 and water. The aqueous layer is extracted with CH2Cl2, and the combined organic layers are dried and concentrated to give 2-(1,1-dimethylallyl)-L-tryptophan methyl ester, which is used in the next step without further purification.
Step 4: Dipeptide Formation To a solution of Boc-L-Ala-OH (1.1 equiv), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equiv), and 1-hydroxybenzotriazole (HOBt) (1.2 equiv) in CH2Cl2 at 0 °C is added N-methylmorpholine (NMM) (1.5 equiv). After 15 minutes, a solution of 2-(1,1-dimethylallyl)-L-tryptophan methyl ester (1.0 equiv) in CH2Cl2 is added. The reaction is stirred at room temperature for 12 hours. The mixture is washed with 1 N HCl, saturated NaHCO3, and brine. The organic layer is dried and concentrated, and the crude product is purified by flash chromatography to afford Boc-L-Ala-L-(2-reverse-prenyl)Trp-OMe.
Step 5: Boc Deprotection and Cyclization The dipeptide from the previous step is dissolved in a 1:1 mixture of trifluoroacetic acid (TFA) and CH2Cl2 and stirred at room temperature for 1 hour. The solvent is removed under reduced pressure. The resulting residue is dissolved in toluene and heated to reflux with a Dean-Stark trap for 6 hours to effect cyclization via azeotropic removal of water. After cooling, the solvent is evaporated, and the residue is purified by flash chromatography to yield the diketopiperazine 19 .
Double-Oxidative Cyclization to this compound (1)
This protocol details the key transformation to construct the core of this compound.
To a solution of the diketopiperazine 19 (1.0 equiv) in acetone at 0 °C is added a solution of dimethyldioxirane (DMDO) in acetone (approximately 0.08 M, 5.0 equiv) dropwise over 10 minutes. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The solvent is then removed under reduced pressure, and the residue is subjected to flash chromatography (silica gel, ethyl acetate/hexanes gradient) to separate the products. This purification yields this compound (1 ) as a white solid, along with two diastereomeric isomers.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Proposed Reaction Mechanism
Caption: Proposed mechanism for this compound core formation.
References
Application Notes and Protocols for Gypsetin in J774 Macrophage Cell Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gypsetin is a novel compound under investigation for its potential immunomodulatory properties. This document provides detailed application notes and standardized protocols for studying the effects of this compound on the murine macrophage cell line J774. Macrophages are key players in the innate immune response, and their activation status is critical in the progression of inflammatory diseases. The J774 cell line is a well-established model for studying macrophage functions, including phagocytosis, inflammatory responses, and signaling pathways.[1][2][3] These protocols will guide researchers in assessing the anti-inflammatory potential of this compound by examining its impact on cell viability, cytokine production, and key inflammatory signaling pathways.
Data Presentation
The following tables are templates for organizing quantitative data obtained from the described experiments.
Table 1: Effect of this compound on J774 Cell Viability (MTT Assay)
| This compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 100 | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Table 2: Effect of this compound on Cytokine Production in LPS-Stimulated J774 Cells (ELISA)
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Untreated Control | |||
| LPS (1 µg/mL) | |||
| LPS + this compound (1 µM) | |||
| LPS + this compound (10 µM) | |||
| LPS + this compound (50 µM) |
Table 3: Densitometric Analysis of Western Blot Results
| Treatment | p-NF-κB p65 / NF-κB p65 Ratio | iNOS / β-actin Ratio |
| Untreated Control | ||
| LPS (1 µg/mL) | ||
| LPS + this compound (10 µM) | ||
| LPS + this compound (50 µM) |
Experimental Protocols
J774 Cell Culture
This protocol describes the standard procedure for culturing and maintaining the J774A.1 murine macrophage cell line.
Materials:
-
J774A.1 cell line (ATCC® TIB-67™)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose[4]
-
Fetal Bovine Serum (FBS)[4]
-
Penicillin-Streptomycin solution[4]
-
Phosphate Buffered Saline (PBS), sterile[5]
-
T75 cell culture flasks
-
15 mL and 50 mL conical tubes
-
Inverted microscope[4]
Procedure:
-
Media Preparation: Prepare complete DMEM by supplementing with 10% FBS and 1% Penicillin-Streptomycin.[4][5] Warm the complete DMEM in a 37°C water bath before use.[4][6]
-
Thawing Cells: Thaw a cryovial of J774 cells rapidly in a 37°C water bath.[1][4] Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete DMEM.
-
Cell Seeding: Centrifuge the cell suspension at 300 x g for 5 minutes.[4][7] Discard the supernatant and resuspend the cell pellet in 10 mL of complete DMEM. Transfer the cell suspension to a T75 flask and incubate at 37°C with 5% CO2.[4]
-
Cell Maintenance: Monitor cell confluency daily using an inverted microscope.[1][4] When cells reach 80-90% confluency, they should be passaged.
-
Passaging Cells: Aspirate the old media from the flask. Wash the cell monolayer once with 5 mL of sterile PBS. Add 10 mL of fresh complete DMEM to the flask. Gently detach the adherent cells using a cell scraper.[4][5][7] Transfer the cell suspension to a 50 mL conical tube and centrifuge at 300 x g for 5 minutes. Resuspend the cell pellet in fresh complete DMEM and split the cells at a 1:4 or 1:5 ratio into new T75 flasks.[7]
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on the viability of J774 cells using the MTT colorimetric assay.[8]
Materials:
-
J774 cells
-
Complete DMEM
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
DMSO[9]
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed J774 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM.[9] Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should be less than 0.1%. Remove the old media from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMEM with DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8][9][10]
-
Formazan Solubilization: Carefully aspirate the media containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a multi-well plate reader.[10]
Cytokine Production Assay (ELISA)
This protocol quantifies the production of pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines by J774 cells in response to this compound and LPS stimulation.[11][12]
Materials:
-
J774 cells
-
Complete DMEM
-
This compound
-
Lipopolysaccharide (LPS)
-
24-well cell culture plates
-
ELISA kits for mouse TNF-α, IL-6, and IL-10[12]
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed J774 cells in a 24-well plate at a density of 2 x 10^5 cells per well. Allow cells to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with 1 µg/mL LPS for 24 hours.[13]
-
Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge at 500 x g for 5 minutes to remove cell debris.[12]
-
ELISA: Perform the ELISA for each cytokine according to the manufacturer's instructions.[11][14] This typically involves coating a 96-well plate with a capture antibody, adding the collected supernatants and standards, followed by the addition of a detection antibody and a substrate for color development.[11][14]
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.[11]
Western Blot Analysis
This protocol is for detecting changes in the protein expression and activation of key signaling molecules like NF-κB and iNOS in J774 cells treated with this compound and LPS.[13][15]
Materials:
-
J774 cells
-
This compound and LPS
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors[13]
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-p-NF-κB p65, anti-NF-κB p65, anti-iNOS, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Seed J774 cells in 6-well plates and treat with this compound and LPS as described for the ELISA protocol. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[13][15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[16]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.[13][15] After electrophoresis, transfer the separated proteins to a nitrocellulose or PVDF membrane.[13]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13] Incubate the membrane with the primary antibody overnight at 4°C.[13][15] Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13][15]
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.[13]
Mandatory Visualization
Caption: Experimental workflow for studying this compound's effects on J774 macrophages.
Caption: Hypothesized anti-inflammatory signaling pathway of this compound in macrophages.
References
- 1. protocols.io [protocols.io]
- 2. Baseline Mechanical Characterization of J774 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Variants deficient in phagocytosis of latex beads isolated from the murine macrophagelike cell line J774 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell culture of J774A.1 cells [protocols.io]
- 5. static.igem.org [static.igem.org]
- 6. labs.vetmedbiosci.colostate.edu [labs.vetmedbiosci.colostate.edu]
- 7. RPubs - Cell Culture Protocol [rpubs.com]
- 8. broadpharm.com [broadpharm.com]
- 9. goldbio.com [goldbio.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 12. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.8. Western blot analysis [bio-protocol.org]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Application Note and Protocols for Measuring Gypsetin's Inhibition of Cholesteryl Ester Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gypsetin is a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), a critical intracellular enzyme responsible for the esterification of cholesterol into cholesteryl esters for storage in lipid droplets.[1][2][3] The accumulation of cholesteryl esters is a hallmark of several pathological conditions, including atherosclerosis and certain cancers. Therefore, the accurate measurement of this compound's inhibitory effect on cholesteryl ester formation is crucial for its development as a potential therapeutic agent. This document provides detailed protocols for assessing the inhibitory activity of this compound in both cell-based and cell-free systems.
Mechanism of Action
Cholesteryl ester synthesis primarily occurs in the endoplasmic reticulum and is catalyzed by ACAT.[4] This enzyme facilitates the transfer of a fatty acyl group from a long-chain fatty acyl-CoA to the hydroxyl group of cholesterol, forming a cholesteryl ester.[5][6] this compound acts as a competitive inhibitor of ACAT with respect to the oleoyl-CoA substrate.[1] By blocking ACAT, this compound effectively reduces the cellular pool of cholesteryl esters.
Quantitative Data Summary
The inhibitory activity of this compound against ACAT and cholesteryl ester formation has been quantified in various experimental systems. The key inhibitory concentrations are summarized in the table below for easy comparison.
| Parameter | System | Value | Reference |
| IC50 | Rat Liver Microsomal ACAT | 18 µM | [2] |
| IC50 | Cholesteryl Ester Formation (from [14C]oleate in J774 cells) | 0.65 µM | [1] |
| Ki | Rat Liver Microsomal ACAT (competitive with oleoyl-CoA) | 5.5 µM | [1][2] |
Experimental Protocols
Two primary methods are described here to measure the inhibition of cholesteryl ester formation by this compound: a cell-based assay using radiolabeled oleate in cultured cells and a cell-free assay using isolated microsomes.
Protocol 1: Cell-Based Inhibition of Cholesteryl Ester Formation
This protocol measures the incorporation of a radiolabeled fatty acid into cholesteryl esters in cultured cells, providing a direct measure of ACAT activity in a cellular context.
Materials:
-
Cultured cells (e.g., J774 macrophages, CHO cells, or human fibroblasts)[1][7]
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
[14C]oleic acid or [3H]oleic acid complexed to bovine serum albumin (BSA)
-
Lipoprotein-deficient serum (LPDS) (optional, for upregulating cholesterol synthesis)
-
Low-density lipoprotein (LDL) (optional, for stimulating cholesteryl ester formation)[8][9]
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Lipid extraction solvent (e.g., hexane:isopropanol, 3:2, v/v)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)
-
Cholesteryl oleate standard
-
Iodine vapor or other visualization agent for TLC
-
Scintillation counter and scintillation fluid
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in multi-well plates and allow them to adhere and grow to a desired confluency.
-
(Optional) To upregulate ACAT activity, incubate cells in a medium containing LPDS for 24-48 hours.
-
Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in a serum-free or low-serum medium for 1-2 hours.
-
-
Radiolabeling:
-
Prepare the radiolabeling medium by adding [14C]oleic acid-BSA complex to the cell culture medium. The final concentration of oleic acid should be optimized for the cell type.
-
(Optional) To stimulate cholesteryl ester formation, add LDL to the medium.[8][9]
-
Remove the pre-incubation medium from the cells and add the radiolabeling medium containing the respective concentrations of this compound.
-
Incubate the cells for a defined period (e.g., 2-6 hours) at 37°C.
-
-
Lipid Extraction:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysate. Reserve an aliquot for protein quantification.
-
Extract lipids from the remaining lysate by adding the lipid extraction solvent. Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the upper organic phase containing the lipids.
-
-
Thin-Layer Chromatography (TLC):
-
Spot the extracted lipids onto a silica TLC plate, alongside a cholesteryl oleate standard.
-
Develop the TLC plate in the developing solvent until the solvent front reaches near the top.
-
Air-dry the plate and visualize the lipid spots using iodine vapor. The cholesteryl ester spot will be identified by comparison with the standard.
-
-
Quantification:
-
Scrape the silica corresponding to the cholesteryl ester spot into a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Normalize the radioactivity counts to the protein concentration of the cell lysate.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.
-
Protocol 2: Cell-Free Microsomal ACAT Inhibition Assay
This assay measures the direct inhibitory effect of this compound on ACAT activity in isolated microsomes, which are rich in this enzyme. This method eliminates cellular uptake and metabolism variables.
Materials:
-
Rat liver or cultured cells for microsome preparation
-
Homogenization buffer (e.g., sucrose buffer with protease inhibitors)
-
Ultracentrifuge
-
Microsomal protein suspension
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
This compound stock solution
-
[14C]oleoyl-CoA or [3H]oleoyl-CoA
-
Cholesterol solution (e.g., in BSA or a suitable detergent)
-
Lipid extraction solvent (e.g., chloroform:methanol, 2:1, v/v)
-
TLC plates and developing solvent as in Protocol 1
-
Cholesteryl oleate standard
-
Scintillation counter and scintillation fluid
-
Protein assay kit
Procedure:
-
Microsome Preparation:
-
Homogenize fresh or frozen rat liver (or cultured cells) in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove nuclei and mitochondria.
-
Collect the supernatant and subject it to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspend the microsomal pellet in the assay buffer and determine the protein concentration.
-
-
ACAT Inhibition Assay:
-
In a reaction tube, combine the microsomal protein, assay buffer, and varying concentrations of this compound (or vehicle control).
-
Add the cholesterol substrate.
-
Pre-incubate the mixture for a short period at 37°C.
-
Initiate the enzymatic reaction by adding the radiolabeled oleoyl-CoA.
-
Incubate the reaction for a defined time (e.g., 10-30 minutes) at 37°C with gentle shaking.
-
-
Lipid Extraction and Analysis:
-
Stop the reaction by adding the lipid extraction solvent.
-
Vortex and centrifuge to separate the phases.
-
Collect the organic phase and proceed with TLC and quantification of radiolabeled cholesteryl esters as described in Protocol 1 (steps 4 and 5).
-
-
Data Analysis:
-
Calculate the specific activity of ACAT (e.g., in pmol/min/mg protein).
-
Determine the percentage of inhibition for each this compound concentration and calculate the IC50 and Ki values.
-
Visualizations
To aid in the understanding of the experimental workflows and the underlying biological pathway, the following diagrams have been generated.
Caption: Mechanism of this compound's inhibition of cholesteryl ester formation.
Caption: Workflow for the cell-based cholesteryl ester formation assay.
Caption: Workflow for the cell-free microsomal ACAT inhibition assay.
References
- 1. This compound, a new inhibitor of acyl-CoA:cholesterol acyltransferase produced by Nannizzia gypsea var. incurvata IFO 9228. I. Fermentation, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a new inhibitor of acyl-CoA: cholesterol acyltransferase produced by Nannizzia gypsea var. incurvata IFO 9228. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 5. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]
- 6. Acute ACAT1/SOAT1 Blockade Increases MAM Cholesterol and Strengthens ER-Mitochondria Connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of cholesteryl ester formation in human fibroblasts by an analogue of 7-ketocholesterol and by progesterone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of cholesteryl ester formation in human fibroblasts by an analogue of 7-ketocholesterol and by progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Gypsetin in Lipid Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gypsetin is a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), a key intracellular enzyme responsible for the esterification of cholesterol into cholesteryl esters for storage in lipid droplets. By inhibiting ACAT, this compound provides a valuable tool for investigating the intricate pathways of lipid metabolism, particularly in the context of atherosclerosis, foam cell formation, and cholesterol homeostasis. This document provides detailed application notes and protocols for the use of this compound in lipid metabolism research.
Mechanism of Action
This compound exerts its primary effect by inhibiting the activity of ACAT. This inhibition is competitive with respect to the oleoyl-CoA substrate.[1] The blockage of cholesterol esterification leads to an accumulation of free cholesterol within the cell, particularly in the endoplasmic reticulum (ER). This accumulation is a critical event that can trigger downstream cellular responses, including the regulation of cholesterol biosynthesis and uptake via the Sterol Regulatory Element-Binding Protein (SREBP) pathway. While direct studies on this compound's effect on the SREBP pathway are limited, the known mechanism of ACAT inhibition suggests that this compound would lead to the retention of the SREBP cleavage-activating protein (SCAP)-SREBP complex in the ER, thereby preventing the activation of SREBP and the subsequent transcription of its target genes involved in cholesterol and fatty acid synthesis.
Data Presentation
The following table summarizes the quantitative data available for this compound's inhibitory activity.
| Parameter | Value | Cell/System | Reference |
| IC50 | 0.65 µM | Inhibition of cholesteryl ester formation in J774 macrophages | [1] |
| Ki | 5.5 µM | Competitive inhibition of rat liver microsomal ACAT activity | [1] |
Signaling Pathways and Experimental Workflows
To visualize the theoretical mechanism of this compound and a general experimental workflow for its study, the following diagrams are provided.
Experimental Protocols
ACAT Activity Assay in Rat Liver Microsomes
This protocol is adapted from the methodology used in the initial characterization of this compound.[1]
Materials:
-
Rat liver microsomes
-
This compound
-
[14C]Oleoyl-CoA
-
Bovine serum albumin (BSA)
-
Potassium phosphate buffer (pH 7.4)
-
Reaction termination solution (e.g., isopropanol:heptane:water)
-
Silica gel thin-layer chromatography (TLC) plates
-
Scintillation counter and fluid
Procedure:
-
Prepare rat liver microsomes by differential centrifugation.
-
Pre-incubate the microsomal protein with varying concentrations of this compound (or vehicle control) in potassium phosphate buffer containing BSA for 10-15 minutes at 37°C.
-
Initiate the reaction by adding [14C]oleoyl-CoA.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C with gentle shaking.
-
Stop the reaction by adding the termination solution.
-
Extract the lipids.
-
Spot the lipid extract onto a silica gel TLC plate and develop the chromatogram to separate cholesteryl esters from other lipids.
-
Visualize the lipid spots (e.g., with iodine vapor) and scrape the areas corresponding to cholesteryl esters into scintillation vials.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the ACAT activity as pmol of cholesteryl oleate formed per minute per mg of microsomal protein.
-
Determine the Ki value by performing the assay with varying concentrations of both this compound and oleoyl-CoA and analyzing the data using a Lineweaver-Burk plot.
Inhibition of Cholesteryl Ester Formation in Macrophages
This protocol is based on the reported IC50 determination for this compound in J774 macrophages.[1]
Materials:
-
J774 macrophage cell line
-
This compound
-
Oxidized low-density lipoprotein (ox-LDL)
-
[14C]Oleic acid complexed to BSA
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvent (e.g., hexane:isopropanol)
-
TLC plates
-
Scintillation counter and fluid
Procedure:
-
Plate J774 macrophages in multi-well plates and allow them to adhere overnight.
-
Incubate the cells with ox-LDL for 24-48 hours to induce lipid loading.
-
Wash the cells with PBS and then incubate with fresh medium containing varying concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle control for 1-2 hours.
-
Add [14C]oleic acid-BSA complex to the medium and incubate for an additional 4-6 hours.
-
Wash the cells extensively with cold PBS to remove unincorporated radiolabel.
-
Lyse the cells and extract the total lipids.
-
Separate the cholesteryl esters by TLC as described in the previous protocol.
-
Quantify the radioactivity in the cholesteryl ester spots.
-
Calculate the percentage of inhibition of cholesteryl ester formation for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the this compound concentration.
Macrophage Foam Cell Formation Assay (Oil Red O Staining)
This protocol is a standard method to visually assess the effect of this compound on lipid accumulation in macrophages.
Materials:
-
Macrophage cell line (e.g., J774 or THP-1)
-
This compound
-
ox-LDL
-
PMA (for THP-1 differentiation)
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O staining solution
-
60% Isopropanol
-
Hematoxylin (for counterstaining)
-
Microscope
Procedure:
-
Seed macrophages on glass coverslips in a multi-well plate. For THP-1 monocytes, differentiate them into macrophages using PMA for 48-72 hours.
-
Induce foam cell formation by incubating the cells with ox-LDL (e.g., 50 µg/mL) in the presence of varying concentrations of this compound or vehicle control for 24-48 hours.
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15-30 minutes at room temperature.
-
Wash the cells with PBS and then with 60% isopropanol.
-
Stain the cells with Oil Red O solution for 15-30 minutes at room temperature.
-
Wash the cells with 60% isopropanol and then with distilled water.
-
Counterstain the nuclei with hematoxylin for 1-2 minutes.
-
Wash with distilled water.
-
Mount the coverslips on microscope slides and observe the lipid droplets (stained red) under a microscope.
-
Quantify the staining intensity or the percentage of Oil Red O-positive cells to assess the effect of this compound on foam cell formation.
Potential Applications in Broader Lipid Metabolism Studies
While direct evidence is pending, the known mechanism of ACAT inhibition by this compound suggests its utility in investigating:
-
SREBP Pathway Regulation: By inhibiting ACAT, this compound is expected to increase ER free cholesterol, leading to the suppression of SREBP processing. This can be investigated by examining the expression of SREBP target genes such as HMG-CoA reductase (HMGCR), fatty acid synthase (FASN), and the LDL receptor (LDLR) via qPCR and Western blotting for the mature form of SREBP.
-
Cholesterol Homeostasis: this compound can be used to study the cellular response to impaired cholesterol esterification, including effects on cholesterol efflux to acceptors like ApoA-I and HDL.
-
Atherosclerosis Research: In animal models of atherosclerosis (e.g., ApoE-/- mice), this compound could be investigated for its potential to reduce plaque formation and macrophage foam cell accumulation in vivo. A related compound, equisetin, has shown anti-atherosclerotic effects in vivo, suggesting a similar potential for this compound.
Conclusion
This compound is a valuable research tool for studying the role of ACAT in lipid metabolism. Its potent and specific inhibitory activity allows for the targeted investigation of cholesterol esterification and its downstream consequences. The provided protocols offer a starting point for researchers to explore the multifaceted effects of this compound on cellular lipid homeostasis and its potential as a therapeutic lead for lipid-related disorders. Further research is warranted to fully elucidate its impact on the SREBP pathway and its efficacy in in vivo models of atherosclerosis.
References
Application Note & Protocol: Laboratory Techniques for the Purification of Gypsetin from Fungal Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gypsetin is a novel inhibitor of the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), first isolated from the cultured broth of the fungus Nannizzia gypsea var. incurvata IFO 9228.[1] As an ACAT inhibitor, this compound has potential therapeutic applications in the management of conditions associated with elevated cholesterol levels. This document provides a detailed application note and a comprehensive set of protocols for the purification of this compound from fungal broth, intended for use by researchers in natural product chemistry, pharmacology, and drug development.
The purification of this compound involves a multi-step process that begins with the fermentation of the producing fungal strain, followed by extraction of the active compound from the culture broth, and subsequent chromatographic purification and crystallization.[1] This protocol outlines a robust methodology based on the originally reported purification strategy, supplemented with standard laboratory practices for the isolation of fungal secondary metabolites.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for the optimization of its purification. While detailed experimental data is limited in the public domain, the following properties can be inferred from its structure and the reported purification methods.
| Property | Implied Characteristic | Relevance to Purification |
| Polarity | Moderately polar | Dictates the choice of solvents for extraction and the mobile phase for chromatography. |
| Solubility | Likely soluble in organic solvents like ethyl acetate and methanol, with lower solubility in non-polar solvents and water. | Guides the selection of appropriate solvents for extraction and crystallization. |
| Molecular Weight | (To be determined experimentally) | Influences the choice of chromatography media and techniques (e.g., size exclusion chromatography). |
| UV Absorbance | (To be determined experimentally) | Enables detection and quantification during chromatographic fractionation. |
Experimental Workflow
The overall workflow for the purification of this compound from fungal broth is depicted in the following diagram.
Detailed Experimental Protocols
Protocol 1: Fermentation of Nannizzia gypsea var. incurvata
This protocol describes the cultivation of Nannizzia gypsea for the production of this compound.
Materials:
-
Nannizzia gypsea var. incurvata IFO 9228 culture
-
Seed medium (e.g., Potato Dextrose Broth)
-
Production medium (specific composition to be optimized, but a complex medium containing glucose, yeast extract, and peptone is a common starting point)
-
Sterile flasks or fermenter
-
Incubator shaker
Procedure:
-
Inoculum Preparation: Aseptically transfer a viable culture of N. gypsea to a flask containing the seed medium. Incubate at 25-28°C for 3-5 days with shaking (e.g., 150 rpm) to generate a sufficient biomass for inoculation of the production culture.
-
Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Incubation: Incubate the production culture at 25-28°C for 7-14 days with shaking (e.g., 150 rpm). The optimal fermentation time for maximal this compound production should be determined by time-course analysis.
-
Harvesting: After the incubation period, harvest the entire culture broth for extraction.
Protocol 2: Solvent Extraction of this compound from Fungal Broth
This protocol details the extraction of the crude this compound from the fermentation broth.
Materials:
-
Harvested fungal broth
-
Ethyl acetate (or other suitable organic solvent)
-
Separatory funnel
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
Procedure:
-
Liquid-Liquid Extraction:
-
Transfer the harvested fungal broth to a large separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The organic layer (top) will contain the this compound.
-
Collect the organic layer.
-
Repeat the extraction of the aqueous layer twice more with fresh ethyl acetate to maximize recovery.
-
-
Drying and Concentration:
-
Pool the organic extracts.
-
Dry the pooled extract over anhydrous sodium sulfate to remove any residual water.
-
Filter off the sodium sulfate.
-
Concentrate the dried extract in vacuo using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude, viscous residue.
-
Protocol 3: Purification of this compound by Silica Gel Chromatography
This protocol describes the purification of this compound from the crude extract using silica gel column chromatography.
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Solvent system (e.g., a gradient of hexane and ethyl acetate; the optimal system must be determined by thin-layer chromatography (TLC) analysis)
-
Fraction collection tubes
-
TLC plates and developing chamber
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar solvent of your gradient system (e.g., 100% hexane).
-
Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform packing without air bubbles.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with the least polar solvent.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Monitor the separation by spotting fractions onto TLC plates and developing them in an appropriate solvent system.
-
Visualize the spots under UV light or by using a suitable staining reagent.
-
Pool the fractions containing the pure this compound.
-
-
Concentration:
-
Combine the pure fractions and concentrate them using a rotary evaporator to yield the purified this compound.
-
Silica Gel Chromatography Workflow
Protocol 4: Crystallization of this compound
This protocol describes the final step of obtaining pure, crystalline this compound.
Materials:
-
Purified this compound
-
A suitable solvent system for crystallization (e.g., methanol, ethanol, or a mixture of solvents like ethyl acetate/hexane)
-
Crystallization dish or flask
-
Heating and cooling apparatus (e.g., water bath)
Procedure:
-
Dissolution: Dissolve the purified this compound in a minimal amount of the chosen hot solvent.
-
Cooling: Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization. Slow cooling is critical for the formation of well-defined crystals.
-
Crystal Collection: Collect the crystals by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to obtain the final, pure this compound.
Data Presentation
The following tables should be used to record and present the quantitative data obtained during the purification process. The values provided are for illustrative purposes only and will need to be determined experimentally.
Table 1: Summary of this compound Purification Steps and Yields
| Purification Step | Total Weight/Volume | This compound Concentration (mg/mL or mg/g) | Total this compound (mg) | Yield (%) | Purity (%) |
| Crude Broth | (e.g., 10 L) | (To be determined) | (To be determined) | 100 | (To be determined) |
| Crude Extract | (e.g., 5 g) | (To be determined) | (To be determined) | (e.g., 80%) | (e.g., 10%) |
| Silica Gel Pool | (e.g., 500 mg) | (To be determined) | (To be determined) | (e.g., 40%) | (e.g., 90%) |
| Crystals | (e.g., 200 mg) | (To be determined) | (To be determined) | (e.g., 30%) | >98% |
Table 2: Parameters for Silica Gel Chromatography
| Parameter | Value |
| Column Dimensions | (e.g., 5 cm x 50 cm) |
| Stationary Phase | Silica gel (60-120 mesh) |
| Mobile Phase | Gradient of Hexane:Ethyl Acetate (e.g., 100:0 to 50:50) |
| Flow Rate | (e.g., 10 mL/min) |
| Fraction Volume | (e.g., 20 mL) |
| Detection Method | TLC with UV visualization |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield of crude extract | Inefficient extraction; improper solvent choice. | Optimize the extraction solvent and increase the number of extractions. |
| Poor separation on silica gel | Inappropriate solvent system; column overloading. | Optimize the mobile phase using TLC; reduce the amount of sample loaded onto the column. |
| This compound does not crystallize | Solution is not supersaturated; presence of impurities. | Concentrate the solution further; try a different solvent system for crystallization; re-purify the material. |
Conclusion
The protocols described in this application note provide a comprehensive framework for the successful purification of this compound from the fungal broth of Nannizzia gypsea var. incurvata. Adherence to these methods, coupled with careful optimization of key parameters, will enable researchers to obtain high-purity this compound for further biological and pharmacological evaluation.
References
Application Note: A Robust Synthetic Route to 2,3-Disubstituted Indoles as Precursors for Gypsetin Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gypsetin, a natural product characterized by a complex 2,3-disubstituted indole core, is a notable inhibitor of the Hsp90-Cdc37 protein-protein interaction, a critical pathway in cellular signaling and a promising target in oncology. The development of this compound analogs is a key strategy for improving therapeutic efficacy and exploring the structure-activity relationship (SAR) of this important pharmacophore. This document provides detailed protocols for the synthesis of 2,3-disubstituted indoles, focusing on a strategy analogous to the total synthesis of this compound, which involves the key steps of C2-prenylation of a tryptophan derivative followed by diketopiperazine formation and oxidative cyclization.
Overview of Synthetic Strategy
The synthesis of this compound and its analogs hinges on the precise construction of a 2,3-disubstituted indole scaffold. A successful and adaptable strategy involves the initial preparation of a protected tryptophan derivative, which is then subjected to C2-alkylation (specifically, reverse prenylation). This key intermediate is subsequently coupled with another amino acid, typically proline, to form a dipeptide. Cyclization to a diketopiperazine, followed by a crucial double-oxidative cyclization, yields the final complex core structure.[1][2] This modular approach allows for the variation of both the indole substitution and the coupled amino acid, facilitating the creation of a diverse analog library.
References
Troubleshooting & Optimization
Troubleshooting low bioactivity of synthetic Gypsetin
This guide provides troubleshooting support for researchers, scientists, and drug development professionals experiencing low bioactivity with synthetic Gypsetin.
Frequently Asked Questions (FAQs)
Section 1: Issues Related to Product Quality and Handling
Question 1: My synthetic this compound shows significantly lower activity than reported values. What is the first thing I should check?
Answer: The first step is to verify the purity and integrity of your synthetic compound. The total synthesis of this compound is complex, involving multiple stereocenters.[1][2][3] Minor deviations in the synthesis can lead to the formation of diastereomers or other structural impurities that may have low or no biological activity.
Recommended Actions:
-
Review Certificate of Analysis (CoA): Confirm the purity via HPLC and the molecular weight via mass spectrometry. Ensure it matches the expected values for this compound.
-
Assess Stereochemistry: If possible, use analytical techniques like chiral chromatography or X-ray crystallography to confirm the correct stereochemical configuration, which is critical for bioactivity.[2][3][4]
-
Check for Synthesis Byproducts: Be aware of potential contaminants from the synthesis process, such as residual solvents or reagents. Trifluoroacetic acid (TFA), commonly used in purification, can interfere with cellular assays even at low concentrations.[5][6]
Question 2: Could the way I'm storing or handling the compound be the problem?
Answer: Absolutely. Improper storage and handling can lead to degradation of the compound, reducing its effective concentration and bioactivity.
Recommended Actions:
-
Storage: Lyophilized this compound should be stored at -20°C or lower, protected from light.[5]
-
Dissolution: Dissolve the compound just before use. If you must store it in solution, use a sterile, appropriate buffer and aliquot it to avoid repeated freeze-thaw cycles, which can cause degradation.[5]
-
Oxidation: The indole moieties in this compound's structure may be susceptible to oxidation.[5][6] For maximum stability, consider dissolving the compound in de-gassed buffers and storing aliquots under an inert gas like argon or nitrogen.[5][6]
Question 3: My compound has poor solubility. How can this affect my results and how can I improve it?
Answer: Poor solubility is a common issue with complex organic molecules and can directly lead to an overestimation of the concentration used in your assay, resulting in apparently low bioactivity. If the compound precipitates in your assay medium, the actual concentration available to interact with the target enzyme will be much lower than calculated.
Recommended Actions:
-
Solvent Selection: Start by dissolving this compound in a small amount of a polar organic solvent like DMSO before diluting it into your aqueous assay buffer. Ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect the biological system.
-
Sonication: Briefly sonicate the solution to aid dissolution.
-
Visual Inspection: Always visually inspect your final assay solution for any signs of precipitation, both before and after the experiment.
Section 2: Assay-Specific Troubleshooting
Question 4: I'm performing an ACAT inhibition assay, but my positive controls work while this compound does not. What could be wrong with my assay setup for this specific compound?
Answer: If your positive controls are working, the issue may lie in the specific interactions between this compound and the assay components, or in the experimental conditions chosen. This compound acts as a competitive inhibitor with respect to the substrate oleoyl-CoA.[7]
Recommended Actions:
-
Substrate Concentration: In a competitive inhibition model, high concentrations of the substrate (oleoyl-CoA) can overcome the inhibitor's effect. Try running the assay with varying concentrations of oleoyl-CoA to see if the inhibitory effect of this compound becomes more apparent at lower substrate levels.
-
Enzyme Source: Bioactivity can vary depending on the source of the ACAT enzyme (e.g., rat liver microsomes vs. recombinant human ACAT1 or ACAT2).[7][8] Ensure your enzyme source is appropriate and that its activity is validated.
-
Incubation Time: Ensure you are pre-incubating the enzyme with the inhibitor for a sufficient period before adding the substrate to allow for binding to occur.
Below is a troubleshooting workflow to diagnose potential issues.
Caption: Troubleshooting workflow for low this compound bioactivity.
Section 3: Biological Target and Data
Question 5: What is the mechanism of action of this compound and what are its expected activity values?
Answer: this compound inhibits Acyl-CoA: Cholesterol Acyltransferase (ACAT), an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA.[9][10][11] This enzyme is crucial for cellular cholesterol homeostasis. By inhibiting ACAT, this compound prevents the esterification and subsequent storage of excess cholesterol in cells like macrophages, which is a key process in the development of atherosclerosis.[7][9][10]
The ACAT pathway is illustrated below.
Caption: this compound inhibits the ACAT enzyme in the ER.
Reported bioactivity values for this compound can vary based on the assay system. Below is a summary of published data.
| Parameter | Value | Assay System | Reference |
| Ki | 5.5 µM | Rat liver microsomal ACAT (competitive with oleoyl-CoA) | [7][12] |
| IC50 | 18 µM | Rat liver microsomal ACAT | [12] |
| IC50 | 0.65 µM | Inhibition of cholesteryl ester formation in J774 cells | [7][12] |
Experimental Protocols
Protocol: In Vitro ACAT Inhibition Assay using Rat Liver Microsomes
This protocol is a generalized method for measuring the inhibition of ACAT activity.
1. Preparation of Rat Liver Microsomes (Enzyme Source): a. Homogenize fresh rat liver in a sucrose buffer (0.25 M sucrose, 1 mM EDTA, pH 7.4). b. Centrifuge the homogenate at 10,000 x g for 20 min to remove cell debris and mitochondria. c. Collect the supernatant and centrifuge at 100,000 x g for 60 min to pellet the microsomes. d. Resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M potassium phosphate, pH 7.4), determine protein concentration (e.g., via Bradford assay), and store at -80°C.
2. Assay Procedure: a. Prepare the assay buffer: 0.1 M potassium phosphate buffer (pH 7.4) containing 1 mg/mL fatty-acid-free BSA. b. In a microcentrifuge tube, add 10 µL of your synthetic this compound stock solution (dissolved in DMSO, various concentrations) or DMSO alone for the control. c. Add 50-100 µg of microsomal protein to each tube. d. Add assay buffer to a final volume of 190 µL. e. Pre-incubation: Incubate the mixture for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme. f. Initiate Reaction: Start the reaction by adding 10 µL of [1-14C]oleoyl-CoA (final concentration ~10 µM). g. Incubation: Incubate for 10-30 minutes at 37°C. h. Stop Reaction: Terminate the reaction by adding 1.5 mL of isopropanol:heptane (4:1 v/v). i. Extraction: Add 1 mL of heptane and 0.5 mL of distilled water, vortex thoroughly, and centrifuge to separate the phases. The cholesteryl esters formed will be in the upper organic (heptane) phase. j. Quantification: Transfer an aliquot of the heptane layer to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter. k. Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.
Caption: Experimental workflow for the ACAT inhibition assay.
References
- 1. scribd.com [scribd.com]
- 2. rijournals.com [rijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a new inhibitor of acyl-CoA: cholesterol acyltransferase produced by Nannizzia gypsea var. incurvata IFO 9228. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. genscript.com [genscript.com]
- 7. This compound, a new inhibitor of acyl-CoA:cholesterol acyltransferase produced by Nannizzia gypsea var. incurvata IFO 9228. I. Fermentation, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acyl-coenzyme A:cholesterol acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Sterol O-acyltransferase - Wikipedia [en.wikipedia.org]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Gypsetin Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the solubility of Gypsetin for successful in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a novel inhibitor of the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT).[1][2] Like many potent bioactive molecules, this compound is hydrophobic, meaning it has poor solubility in aqueous solutions such as cell culture media. This can lead to precipitation, reducing the effective concentration of the compound and leading to unreliable and irreproducible experimental results.
Q2: What is the recommended solvent for creating a this compound stock solution?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving hydrophobic compounds for in vitro studies.[3] It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO.
Q3: My this compound precipitates when I add it to my aqueous cell culture medium. What can I do?
This is a common issue when diluting a DMSO stock of a hydrophobic compound into an aqueous medium. The final concentration of DMSO in your culture medium should be kept as low as possible (ideally ≤ 0.5%) to minimize solvent-induced cytotoxicity. If precipitation occurs, consider the troubleshooting options outlined in the guide below.
Q4: Are there alternative solvents to DMSO?
Other organic solvents such as ethanol, N,N-dimethylformamide (DMF), and dimethylacetamide (DMA) can be used.[3][4] However, their compatibility with your specific cell line and assay must be validated, as they can be more toxic than DMSO.
Q5: How can I determine the solubility of this compound in different solvents?
A systematic solubility assessment is recommended. This involves preparing serial dilutions of your this compound stock in various solvents and co-solvent systems and observing for precipitation. This can be done visually, or for more quantitative results, techniques like nephelometry (light scattering) or UV spectroscopy after filtration can be employed.
Troubleshooting Guide: this compound Precipitation in In Vitro Assays
This guide addresses common issues encountered when preparing this compound for in vitro assays.
| Problem | Possible Cause | Solution |
| Precipitation upon dilution of DMSO stock in aqueous media. | The aqueous environment is causing the hydrophobic this compound to come out of solution. The final DMSO concentration may be too low to maintain solubility. | 1. Optimize Final DMSO Concentration: Determine the highest non-toxic concentration of DMSO for your cell line (typically 0.1% - 1%). Prepare working solutions where the final DMSO concentration is at this optimal level. 2. Use a Co-solvent: Prepare the final dilution in a mixture of culture medium and a less polar, water-miscible co-solvent like polyethylene glycol (PEG) or glycerol.[5] 3. Serum Addition: If your experiment allows, adding fetal bovine serum (FBS) to the medium before adding the this compound solution can help improve solubility due to the presence of albumin and other proteins that can bind to hydrophobic compounds. |
| Cloudiness or precipitate forms in the stock solution over time. | The stock solution may be too concentrated, or the storage temperature may be too low, causing the compound to crystallize. | 1. Warm the Stock Solution: Gently warm the vial in a 37°C water bath and vortex to redissolve the precipitate. 2. Prepare a Lower Concentration Stock: If precipitation is recurrent, prepare a new, less concentrated stock solution. 3. Store at Room Temperature: If the compound is stable, storing the DMSO stock at room temperature can prevent precipitation caused by cold storage. |
| Inconsistent results between experiments. | This could be due to incomplete solubilization or precipitation of this compound, leading to variations in the actual concentration of the compound in the assay. | 1. Ensure Complete Dissolution: Always visually inspect your stock and working solutions for any particulate matter before use. Sonicate briefly if necessary. 2. Prepare Fresh Working Solutions: Prepare fresh dilutions of this compound from the stock solution for each experiment to avoid issues with compound stability and precipitation over time. |
| Precipitate observed in cell culture wells after incubation. | The compound may be precipitating over time due to interactions with media components, temperature changes, or evaporation.[6][7] | 1. Reduce Incubation Time: If the experimental design allows, consider reducing the incubation time. 2. Use Solubility Enhancers: Consider formulating this compound with solubility-enhancing agents like cyclodextrins or encapsulating it in micelles.[3][8] |
Quantitative Data: this compound Solubility
| Solvent System | This compound Concentration (µM) | Observation (Clear/Precipitate) | Notes |
| 100% DMSO | e.g., 10 mM | Clear | Stock Solution |
| Cell Culture Medium + 1% DMSO | e.g., 100 µM | Precipitate | |
| Cell Culture Medium + 0.5% DMSO | e.g., 100 µM | Precipitate | |
| Cell Culture Medium + 0.1% DMSO | e.g., 100 µM | Precipitate | |
| Cell Culture Medium + 0.5% DMSO | e.g., 50 µM | Clear | |
| Cell Culture Medium + 0.5% DMSO | e.g., 25 µM | Clear | |
| Cell Culture Medium + 0.5% DMSO | e.g., 10 µM | Clear | |
| PBS + 1% DMSO | e.g., 100 µM | Precipitate | |
| 5% PEG300 in PBS + 1% DMSO | e.g., 100 µM | Clear | |
| 10% Ethanol in PBS + 1% DMSO | e.g., 100 µM | Precipitate |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming (e.g., 37°C water bath) and sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there is no particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C.
-
Perform serial dilutions of the this compound stock solution in pre-warmed cell culture medium to achieve the final desired concentrations. It is crucial to add the DMSO stock to the medium and mix immediately to minimize the risk of precipitation.
-
Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%). A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
-
Add the final working solutions to the cells immediately after preparation.
Visualizations
Caption: Workflow for preparing and testing this compound in in vitro assays.
Caption: this compound inhibits the ACAT enzyme, blocking cholesterol esterification.
References
- 1. This compound, a new inhibitor of acyl-CoA:cholesterol acyltransferase produced by Nannizzia gypsea var. incurvata IFO 9228. I. Fermentation, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new inhibitor of acyl-CoA: cholesterol acyltransferase produced by Nannizzia gypsea var. incurvata IFO 9228. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 4. Acyl-coenzyme A: cholesterol acyltransferase inhibitor avasimibe suppresses tumorigenesis and induces G1-phase cell-cycle arrest by activating PPARγ signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Culture Academy [procellsystem.com]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]
Refining the purification process of Gypsetin to remove impurities
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining the purification process of Gypsetin.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound, a fungal secondary metabolite, are solvent extraction, silica gel chromatography, and crystallization[1]. For synthetically produced this compound, purification is typically achieved through chromatography[2].
Q2: What types of impurities can be expected in a crude this compound sample?
A2: Impurities in crude this compound can vary depending on the source:
-
From Fungal Fermentation: Crude extracts from fungal cultures may contain a variety of other secondary metabolites produced by the organism, such as other alkaloids, polyketides, and terpenes[3][4][5].
-
From Chemical Synthesis: Synthetic routes may lead to impurities such as unreacted starting materials, reagents, and byproducts from side reactions. For instance, the cyclization step in the synthesis of the piperazine ring system could result in the formation of diastereomers[2].
Q3: How can I assess the purity of my this compound sample?
A3: The purity of a this compound sample can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common and effective method for assessing purity. Other techniques include Thin Layer Chromatography (TLC) for a quick check, and spectroscopic methods like NMR and Mass Spectrometry to confirm the structure and identify any potential impurities.
Troubleshooting Guides
Silica Gel Chromatography
Problem: My this compound is not separating from impurities on the silica gel column.
-
Possible Cause: The solvent system (eluent) is not optimal.
-
Solution:
-
Adjust Polarity: If this compound and impurities are eluting together, the polarity of the solvent system may be too high or too low. Use TLC to test various solvent systems with different polarity gradients. For indole alkaloids like this compound, solvent systems such as ethyl acetate/hexane or dichloromethane/methanol are often good starting points.
-
Add a Modifier: For basic compounds like this compound (containing a piperazine moiety), adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and separation by minimizing interaction with acidic silica.
-
Consider a Different Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase like alumina, or a reversed-phase C18 column.
-
Problem: this compound appears to be degrading on the silica gel column.
-
Possible Cause: this compound may be sensitive to the acidic nature of standard silica gel.
-
Solution:
-
Use Deactivated Silica: Deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column.
-
Use Neutral or Basic Alumina: Alumina can be a good alternative to silica gel for acid-sensitive compounds.
-
Work Quickly: Minimize the time the compound spends on the column by using flash chromatography.
-
Crystallization
Problem: I am unable to get my this compound sample to crystallize.
-
Possible Cause: The solvent choice is not appropriate, or the solution is not supersaturated.
-
Solution:
-
Solvent Screening: Experiment with a variety of solvents and solvent pairs. A good crystallization solvent is one in which this compound is soluble when hot but sparingly soluble when cold. Common solvent pairs for crystallization include ethyl acetate/hexane, methanol/water, and acetone/water[6].
-
Slow Evaporation: If a single solvent is used, allow the solvent to evaporate slowly from a saturated solution at room temperature.
-
Vapor Diffusion: Dissolve the this compound in a good solvent and place it in a sealed container with a vial of a poor solvent. The slow diffusion of the poor solvent's vapor into the this compound solution can induce crystallization.
-
Seeding: If you have a small amount of pure this compound crystals, add a single crystal to a supersaturated solution to induce crystallization.
-
Problem: My this compound is "oiling out" instead of forming crystals.
-
Possible Cause: The solution is too supersaturated, or the cooling rate is too fast.
-
Solution:
-
Slower Cooling: Allow the hot, saturated solution to cool more slowly to room temperature before placing it in an ice bath.
-
Use a More Dilute Solution: Start with a slightly less concentrated solution.
-
Change the Solvent System: The chosen solvent may not be ideal. Try a different solvent or solvent pair.
-
Data Presentation
To systematically evaluate and optimize your purification process, we recommend maintaining a detailed record of your experimental conditions and results. The following table provides a template for this purpose.
| Purification Step | Method | Parameters | Starting Purity (%) | Final Purity (%) | Yield (%) | Notes |
| 1 | Silica Gel Chromatography | Eluent: 95:5 DCM:MeOH | 75 | 90 | 85 | Minor impurity still present |
| 2 | Crystallization | Solvent: Ethyl Acetate/Hexane | 90 | >98 | 70 | Formation of fine needles |
| 3 | HPLC Purification | Column: C18; Gradient: Acetonitrile/Water | 90 | >99 | 60 | High purity but lower yield |
Experimental Protocols
General Protocol for Silica Gel Chromatography of this compound
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed.
-
Elution: Add the eluent to the top of the column and apply gentle pressure (flash chromatography) to move the solvent through the column.
-
Fraction Collection: Collect fractions as the solvent elutes from the column.
-
Analysis: Analyze the collected fractions using TLC or HPLC to identify which fractions contain the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
General Protocol for Crystallization of this compound
-
Dissolution: In a flask, dissolve the impure this compound in the minimum amount of a suitable hot solvent or solvent mixture.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
References
- 1. This compound, a new inhibitor of acyl-CoA:cholesterol acyltransferase produced by Nannizzia gypsea var. incurvata IFO 9228. I. Fermentation, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. A Comprehensive Review of the Diversity of Fungal Secondary Metabolites and Their Emerging Applications in Healthcare and Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Secondary Metabolites from Plant Endophytic Fungi | Springer Nature Experiments [experiments.springernature.com]
- 5. dspace.ncl.res.in [dspace.ncl.res.in]
- 6. reddit.com [reddit.com]
Addressing variability in ACAT inhibition assays with Gypsetin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Gypsetin in Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit ACAT?
This compound is a fungal secondary metabolite that acts as a competitive inhibitor of ACAT with respect to its substrate, oleoyl-CoA.[1] This means this compound binds to the active site of the ACAT enzyme, preventing oleoyl-CoA from binding and thereby inhibiting the esterification of cholesterol.
Q2: What are the different isoforms of ACAT, and does this compound show selectivity?
There are two main isoforms of ACAT: ACAT1 and ACAT2.[2][3][4]
-
ACAT1 is ubiquitously expressed in various tissues, including macrophages, adrenal glands, and neurons, and is primarily involved in storing excess intracellular cholesterol as cholesteryl esters.[3][5]
-
ACAT2 is predominantly found in the intestines and liver and plays a key role in dietary cholesterol absorption and the assembly of lipoproteins.[3][6]
Currently, there is limited publicly available data detailing the specific selectivity of this compound for ACAT1 versus ACAT2. It is recommended to determine the IC50 values for both isoforms to assess its selectivity profile in your experimental system.
Q3: What is the expected IC50 value for this compound in an ACAT inhibition assay?
Reported IC50 and Ki values for this compound can vary depending on the assay conditions, such as the source of the enzyme (e.g., rat liver microsomes), substrate concentrations, and the specific protocol used. It is crucial to establish a baseline IC50 value in your own laboratory setting for consistent and reproducible results.
Quantitative Data Summary
The inhibitory potency of this compound against ACAT has been reported with some variability. The following table summarizes available data.
| Parameter | Reported Value | Enzyme Source | Assay Conditions | Reference |
| Ki | 5.5 µM | Rat liver microsomes | Competitive with oleoyl-CoA | [1] |
| IC50 | 0.65 µM | Cultured J774 macrophages | Inhibition of cholesteryl ester formation from [14C]oleate | [1] |
Note: Direct comparison of Ki and IC50 values should be done with caution as they are determined under different experimental setups. The IC50 value can be influenced by substrate concentration, whereas the Ki is a measure of the inhibitor's binding affinity.
Troubleshooting Guide
This guide addresses common issues encountered during ACAT inhibition assays with this compound.
Issue 1: High variability or poor reproducibility of IC50 values.
-
Possible Cause A: this compound solubility and aggregation.
-
Recommendation: this compound, like many fungal metabolites, may have limited aqueous solubility. Ensure that the this compound stock solution in DMSO is fully dissolved before diluting it into the aqueous assay buffer. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution. Consider performing a solubility test for this compound in your assay buffer.
-
-
Possible Cause B: this compound stability.
-
Recommendation: The stability of this compound in aqueous buffers over the course of the assay should be considered. Fungal secondary metabolites can be susceptible to degradation. Minimize the pre-incubation time of this compound in the assay buffer before starting the reaction, if possible. Information on the stability of compounds in DMSO/water mixtures suggests that many are stable, but this should be empirically determined for this compound if inconsistent results persist.[7]
-
-
Possible Cause C: Inconsistent substrate concentrations.
-
Recommendation: Since this compound is a competitive inhibitor with respect to oleoyl-CoA, variations in oleoyl-CoA concentration will directly impact the apparent IC50 value.[1] Prepare a fresh, accurately quantified stock solution of oleoyl-CoA for each set of experiments. The concentration of oleoyl-CoA should be kept consistent and ideally near the Km value for the enzyme to accurately determine the potency of competitive inhibitors.
-
-
Possible Cause D: Variable microsomal protein concentration.
-
Recommendation: The concentration of microsomal protein can affect the apparent inhibitory potency of compounds, potentially due to non-specific binding.[8] Use a consistent amount of microsomal protein in all assays and perform a protein concentration determination for each new batch of microsomes.
-
Issue 2: No or very low ACAT inhibition observed.
-
Possible Cause A: Inactive this compound.
-
Recommendation: Verify the integrity of your this compound stock. If possible, confirm its identity and purity using analytical methods. If the compound has been stored for a long period, consider purchasing a fresh batch.
-
-
Possible Cause B: Sub-optimal assay conditions.
-
Recommendation: Ensure that the assay is running under optimal conditions. This includes pH, temperature, and incubation time. The optimal pH for ACAT activity is generally between 7.2 and 7.8.[4] Verify the activity of your enzyme preparation with a known ACAT inhibitor as a positive control.
-
-
Possible Cause C: High substrate concentration.
-
Recommendation: As a competitive inhibitor, the effect of this compound can be overcome by high concentrations of the substrate (oleoyl-CoA). If the oleoyl-CoA concentration is too high, you may not observe significant inhibition. Consider reducing the oleoyl-CoA concentration, keeping it at or below the Km of the enzyme.
-
Issue 3: Inconsistent results between different assay formats (e.g., microsomal vs. cell-based).
-
Possible Cause A: Cell permeability and metabolism of this compound.
-
Recommendation: In cell-based assays, the compound must cross the cell membrane to reach the intracellular ACAT enzyme. Poor cell permeability will result in a higher apparent IC50 value compared to a cell-free microsomal assay. Additionally, intracellular metabolism of this compound could lead to its inactivation.
-
-
Possible Cause B: Off-target effects in cells.
-
Recommendation: In a cellular context, this compound might have off-target effects that could indirectly influence cholesterol esterification, leading to different results compared to the direct inhibition observed in a purified microsomal system.
-
Experimental Protocols
1. Microsomal ACAT Inhibition Assay using [14C]-Oleoyl-CoA
This protocol is adapted from standard methods for measuring ACAT activity in liver microsomes.[9][10]
-
Materials:
-
Liver microsomes (from rat, mouse, or human)
-
This compound stock solution (in DMSO)
-
[14C]-Oleoyl-CoA
-
Bovine Serum Albumin (BSA)
-
Potassium phosphate buffer (pH 7.4)
-
Cholesterol solution
-
Reaction termination solution (e.g., chloroform:methanol 2:1)
-
Thin Layer Chromatography (TLC) plates and developing solvent (e.g., hexane:diethyl ether:acetic acid 80:20:1)
-
Scintillation counter and fluid
-
-
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, BSA, and cholesterol.
-
Aliquot the reaction mixture into microcentrifuge tubes.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the tubes.
-
Pre-incubate the mixture for a specified time at 37°C.
-
Initiate the reaction by adding a defined amount of microsomal protein.
-
After a brief pre-incubation, start the enzymatic reaction by adding [14C]-Oleoyl-CoA.
-
Incubate for a specific time (e.g., 10-20 minutes) at 37°C, ensuring the reaction is in the linear range.
-
Stop the reaction by adding the termination solution.
-
Extract the lipids.
-
Spot the lipid extract onto a TLC plate and develop the chromatogram to separate cholesteryl esters from free fatty acids.
-
Visualize the lipid spots (e.g., with iodine vapor) and scrape the spots corresponding to cholesteryl esters into scintillation vials.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
-
2. Cell-Based ACAT Inhibition Assay using NBD-Cholesterol
This protocol is based on a fluorescent method for assessing ACAT activity in intact cells.[9][11]
-
Materials:
-
Adherent cells known to express ACAT (e.g., J774 macrophages, HepG2)
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
NBD-cholesterol
-
Positive control inhibitor (e.g., a known ACAT inhibitor)
-
Fluorescence plate reader or fluorescence microscope
-
-
Procedure:
-
Seed cells in a multi-well plate (e.g., 96-well black, clear-bottom plate) and allow them to adhere overnight.
-
Prepare a working solution of NBD-cholesterol in serum-free medium.
-
Prepare serial dilutions of this compound in the NBD-cholesterol-containing medium. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Remove the culture medium from the cells and add the medium containing NBD-cholesterol and the various concentrations of this compound.
-
Incubate the cells for a suitable period (e.g., 4-6 hours) at 37°C in a CO2 incubator.
-
Wash the cells with a suitable buffer (e.g., PBS) to remove extracellular NBD-cholesterol.
-
Add a final volume of buffer to the wells.
-
Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm). The esterified NBD-cholesterol will be localized in lipid droplets, leading to a more intense fluorescent signal in a nonpolar environment.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
-
Visualizations
ACAT Signaling Pathway in Cholesterol Homeostasis
Caption: ACAT's central role in cellular cholesterol esterification.
Experimental Workflow for ACAT Inhibition Assay
Caption: Workflow for a microsomal ACAT inhibition assay.
Logical Relationship for Troubleshooting High Variability
Caption: Troubleshooting high variability in this compound ACAT assays.
References
- 1. This compound, a new inhibitor of acyl-CoA:cholesterol acyltransferase produced by Nannizzia gypsea var. incurvata IFO 9228. I. Fermentation, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ACAT1 and ACAT2 Membrane Topology Segregates a Serine Residue Essential for Activity to Opposite Sides of the Endoplasmic Reticulum Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molbiolcell.org [molbiolcell.org]
- 5. Acyl-coenzyme A:cholesterol acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholesterol and fatty acids regulate cysteine ubiquitination of ACAT2 through competitive oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microsomal protein concentration modifies the apparent inhibitory potency of CYP3A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. identification-of-acat1-and-acat2-specific-inhibitors-using-a-novel-cell-based-fluorescence-assay - Ask this paper | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Gypsetin's Mechanism of Action: A Comparative Validation Guide for Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison: Gypsetin vs. Alternative Pathway Inhibitors
The following table summarizes the type of quantitative data required to fully assess and compare the efficacy of this compound. For illustrative purposes, representative data for other known inhibitors of the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways are included.
Table 1: Comparative Efficacy of Pathway Inhibitors in Pancreatic and Ovarian Cancer Cell Lines
| Compound | Target Pathway(s) | Cell Line | IC50 (µM) for Cell Viability | Effect on p-Akt (Ser473) | Effect on p-ERK (Thr202/Tyr204) | Reference |
| This compound | PI3K/Akt/mTOR & Ras/Raf/MEK/ERK | PANC-1 (Pancreatic) | Data not available | Reported Inhibition | Reported Inhibition | N/A |
| This compound | PI3K/Akt/mTOR & Ras/Raf/MEK/ERK | AsPC-1 (Pancreatic) | Data not available | Reported Inhibition | Reported Inhibition | N/A |
| This compound | PI3K/Akt/mTOR & Ras/Raf/MEK/ERK | SKOV3 (Ovarian) | Data not available | Reported Inhibition | Reported Inhibition | N/A |
| This compound | PI3K/Akt/mTOR & Ras/Raf/MEK/ERK | OVCAR3 (Ovarian) | Data not available | Reported Inhibition | Reported Inhibition | N/A |
| BEZ235 (Dactolisib) | PI3K/mTOR | PANC-1 (Pancreatic) | ~0.02 | Strong Inhibition | No direct effect | [1] |
| GSK2126458 (Omipalisib) | PI3K/mTOR | PANC-1 (Pancreatic) | ~0.003 | Strong Inhibition | No direct effect | [2][3] |
| CH5126766 (RO5126766) | MEK | Pancreatic Cancer Cell Lines | ~0.01-0.1 | No direct effect | Strong Inhibition |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and other inhibitors on cancer cell lines and to calculate the IC50 value, which is the concentration of a drug that inhibits cell growth by 50%.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., PANC-1, SKOV3)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound and other inhibitors of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and other inhibitors in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to quantify the changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways following treatment with this compound.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, anti-p-ERK (Thr202/Tyr204), anti-ERK, and anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizing this compound's Mechanism of Action
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by this compound.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound.
Caption: The Ras/Raf/MEK/ERK signaling pathway and points of inhibition by this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for validating the mechanism of action of this compound.
Caption: A general experimental workflow for the validation of this compound's mechanism of action.
References
- 1. MISP-mediated enhancement of pancreatic cancer growth through the Wnt/β-catenin signaling pathway is suppressed by Fisetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative analysis of Erk phosphorylation suggests a mixed strategy for measuring phospho-form distributions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis Induction with Combined Use of Cisplatin and Fisetin in Cisplatin-Resistant Ovarian Cancer Cells (A2780) - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Gypsetin's inhibitory effect on ACAT from different species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory effects of Gypsetin on Acyl-CoA: Cholesterol Acyltransferase (ACAT) from various species. Due to the limited publicly available data on the cross-species inhibitory action of this compound, this document also presents a comparison with other well-characterized ACAT inhibitors to offer a broader context for researchers.
Introduction to ACAT and this compound
Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a crucial intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acids.[1] There are two isoforms of this enzyme, ACAT1 and ACAT2, which have distinct tissue distributions and physiological roles, making them attractive therapeutic targets for diseases like atherosclerosis and hypercholesterolemia.[1]
This compound is a novel inhibitor of ACAT, isolated from the fungus Nannizzia gypsea var. incurvata.[1][2] It has been shown to inhibit ACAT activity in rat liver microsomes and in a mouse macrophage cell line.[1] However, a comprehensive cross-species validation of its inhibitory potential is not yet widely documented. This guide aims to summarize the existing data for this compound and compare it with other ACAT inhibitors for which cross-species data is available.
Comparative Inhibitory Activity of ACAT Inhibitors
The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and other selected ACAT inhibitors across different species and enzyme isoforms. It is important to note the significant gaps in the data for this compound, highlighting an area for future research.
| Inhibitor | Target | Species | Tissue/Cell Line | IC50 | Reference(s) |
| This compound | ACAT | Rat | Liver Microsomes | 18 µM | [1] |
| ACAT | Mouse | J774 Macrophage Cells | 0.65 µM | [1] | |
| ACAT1 | Human | Data Not Available | Data Not Available | ||
| ACAT2 | Human | Data Not Available | Data Not Available | ||
| F12511 (Eflucimibe) | ACAT1 | Human | - | 39 nM | |
| ACAT2 | Human | - | 110 nM | ||
| ACAT | Mouse | Mouse Embryonic Fibroblasts | 20.6 nM | ||
| ACAT | Rabbit | Intestine Microsomes (Hypercholesterolemic) | 41 nM | ||
| ACAT | Hamster | Liver Microsomes (Normocholesterolemic) | 223 nM | ||
| ACAT | Human | Hep G2 (Hepatoma) Cells | 3 nM | ||
| ACAT | Human | CaCo-2 (Intestinal) Cells | 7 nM | ||
| ACAT | Human | THP-1 (Macrophage) Cells | 71 nM | ||
| Pyripyropene A | ACAT2 | Human | - | 70 nM | |
| ACAT2 | Human | Transfected Cell Microsomes | 180 nM | ||
| ACAT2 | Mouse | - | 110 nM | ||
| ACAT | Rat | Liver Microsomes | 58 nM | ||
| Nevanimibe (PD-132301) | ACAT1 | Human | - | 9 nM (EC50) | |
| ACAT2 | Human | - | 368 nM (EC50) |
Species-Dependent Expression of ACAT Isoforms
The interpretation of inhibitory data is critically dependent on the expression patterns of ACAT1 and ACAT2 in the target species and tissue. There are known variations in the tissue distribution of these isoforms across different species.
-
Human: In the adult human liver, ACAT1 is the predominant isoform in hepatocytes, while ACAT2 is found in fetal but not adult hepatocytes.[1] In the small intestine, ACAT2 is concentrated at the villi tips, whereas ACAT1 is distributed uniformly.[1]
-
Non-human Primates (Baboon and Cynomolgus Monkey): In the liver of baboons and cynomolgus monkeys, ACAT2 is found in hepatocytes, while ACAT1 is present in Kupffer cells.[1][1] In the intestine, ACAT2 is strongly expressed in the mucosal cells.[1]
-
Mouse: In mice, ACAT2 is the major isoform in the liver and intestine, a key difference from humans.[1] ACAT1 is more ubiquitously expressed in other tissues.[1]
These differences underscore the importance of selecting appropriate animal models in preclinical studies of ACAT inhibitors and the need for direct testing of inhibitors against enzymes from the target species.
Experimental Protocols
In Vitro ACAT Inhibition Assay Using Liver Microsomes
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against ACAT in liver microsomes.
1. Preparation of Liver Microsomes:
- Euthanize the animal (e.g., rat, mouse) and perfuse the liver with ice-cold saline.
- Excise the liver, weigh it, and homogenize it in 4 volumes of ice-cold buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose).
- Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.
- Transfer the supernatant to an ultracentrifuge tube and centrifuge at 105,000 x g for 60 minutes at 4°C.
- Discard the supernatant. The resulting pellet is the microsomal fraction.
- Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration using a standard method (e.g., Bradford or Lowry assay).
2. ACAT Activity Assay:
- Prepare a reaction mixture containing the microsomal protein (e.g., 50-100 µg), a source of cholesterol (e.g., cholesterol in cyclodextrin), and bovine serum albumin (BSA) in a buffer (e.g., 0.1 M potassium phosphate, pH 7.4).
- Add the test compound (e.g., this compound) at various concentrations (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is low and consistent across all assays). Include a vehicle control (solvent only).
- Pre-incubate the mixture at 37°C for a specified time (e.g., 15-30 minutes).
- Initiate the enzymatic reaction by adding the substrate, [14C]oleoyl-CoA.
- Incubate at 37°C for a defined period (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by adding a mixture of chloroform:methanol (2:1, v/v).
3. Quantification of Cholesteryl Esters:
- Vortex the samples and centrifuge to separate the phases.
- Collect the lower organic phase containing the lipids.
- Dry the organic phase under a stream of nitrogen.
- Resuspend the lipid extract in a small volume of a suitable solvent (e.g., chloroform).
- Spot the extract onto a thin-layer chromatography (TLC) plate (e.g., silica gel).
- Develop the TLC plate in a solvent system that separates cholesteryl esters from other lipids (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v).
- Visualize the lipid spots (e.g., with iodine vapor).
- Scrape the spot corresponding to cholesteryl esters into a scintillation vial.
- Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
- Calculate the amount of [14C]oleoyl-CoA incorporated into cholesteryl esters.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of ACAT activity) from the dose-response curve.
Visualizations
ACAT's Role in Cellular Cholesterol Esterification
Caption: Mechanism of ACAT inhibition.
Experimental Workflow for In Vitro ACAT Inhibition Assay
Caption: Workflow for ACAT inhibition assay.
Conclusion
This compound has been identified as a potent inhibitor of ACAT in rat and mouse models.[1] However, the current body of public-domain literature lacks comprehensive data on its inhibitory effects across a wider range of species, particularly against human ACAT isoforms. This data is essential for validating its potential as a therapeutic agent.
In contrast, other inhibitors such as F12511, Pyripyropene A, and Nevanimibe have been more extensively characterized, showing varying degrees of potency and isoform selectivity across multiple species. This comparative guide highlights the need for further investigation into the cross-species inhibitory profile of this compound to fully understand its therapeutic potential and to select appropriate animal models for further preclinical development. Researchers are encouraged to use the provided protocols as a starting point for such validation studies.
References
- 1. This compound, a new inhibitor of acyl-CoA:cholesterol acyltransferase produced by Nannizzia gypsea var. incurvata IFO 9228. I. Fermentation, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new inhibitor of acyl-CoA: cholesterol acyltransferase produced by Nannizzia gypsea var. incurvata IFO 9228. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Gypsetin and Brevianamide E
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the total synthesis routes for two structurally related indole alkaloids: Gypsetin and Brevianamide E. Both compounds feature a complex polycyclic framework and have garnered significant interest from the synthetic community due to their biological activities. This document outlines the key synthetic strategies, presents quantitative data for comparison, provides detailed experimental protocols for pivotal reactions, and visualizes the synthetic pathways for enhanced clarity.
Introduction
This compound and Brevianamide E are diketopiperazine-containing natural products characterized by a core pyrroloindoline skeleton. A key structural feature is the presence of a reverse prenyl group at the C2 position of the indole ring. The development of efficient and stereoselective synthetic routes to these molecules is crucial for further biological evaluation and the generation of analogs with improved therapeutic potential. This guide focuses on the seminal total syntheses reported by the Danishefsky group, which employ a unified strategy for the construction of both natural products, as well as more recent advancements in the synthesis of brevianamide alkaloids by the Lawrence group.
Comparative Analysis of Synthetic Routes
The total syntheses of this compound and Brevianamide E share several key transformations, most notably the introduction of the reverse prenyl moiety and a subsequent oxidative cyclization to forge the characteristic polycyclic core. The Danishefsky synthesis provides a direct comparison as it addresses both molecules within the same strategic framework. The Lawrence synthesis, while focused on other brevianamide congeners, provides a modern and efficient route to the core structure, which is relevant for Brevianamide E.
Key Synthetic Strategies:
-
Reverse Prenylation: A crucial step in both syntheses is the introduction of a reverse prenyl group at the C2 position of a tryptophan derivative. The Danishefsky protocol utilizes the reaction of a 3-chloroindolenine intermediate, generated in situ from an N-protected tryptophan methyl ester, with a prenylating agent.[1]
-
Diketopiperazine Formation: The central diketopiperazine ring is typically constructed by coupling the modified tryptophan derivative with proline or a proline equivalent, followed by cyclization.
-
Oxidative Cyclization: The final key transformation involves an oxidative cyclization to form the intricate pyrroloindoline ring system. Dimethyldioxirane (DMDO) is a common oxidant used for this purpose.[1]
Quantitative Data Summary
The following tables summarize the quantitative data for the total syntheses of this compound and Brevianamide E based on the Danishefsky approach, and a relevant synthesis of a Brevianamide E precursor by the Lawrence group.
Table 1: Total Synthesis of this compound (Danishefsky et al.)
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1. Phthaloyl Protection | L-Tryptophan methyl ester | Phthalic anhydride, Et3N, Toluene, reflux | N-Phthaloyl-L-tryptophan methyl ester | 95 |
| 2. Reverse Prenylation | N-Phthaloyl-L-tryptophan methyl ester | t-BuOCl, Et3N, THF, -78 °C; then prenyl-9-BBN | 2-(1,1-Dimethylallyl) derivative | 95 |
| 3. Phthalimide Deprotection | 2-(1,1-Dimethylallyl) derivative | H2NNH2·H2O, EtOH, rt | Free amine | 65 |
| 4. Coupling with N-Boc-L-proline | Free amine | N-Boc-L-proline, BOP-Cl, Et3N, CH2Cl2 | Dipeptide | 85 |
| 5. Boc Deprotection | Dipeptide | TFA, CH2Cl2 | Dipeptide amine salt | quant. |
| 6. Diketopiperazine Formation | Dipeptide amine salt | NH3, MeOH, reflux | Diketopiperazine | 73 (from 4) |
| 7. Double Oxidative Cyclization | Diketopiperazine | DMDO in acetone | This compound | 40 |
| Overall Yield | ~13% |
Table 2: Total Synthesis of Brevianamide E (Danishefsky et al.)
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1-6. (Similar to this compound Synthesis) | L-Tryptophan methyl ester | See this compound synthesis | Deoxybrevianamide E | (not specified) |
| 7. Oxidative Cyclization | Deoxybrevianamide E | DMDO in acetone | Brevianamide E | (not specified) |
| Overall Yield | (not specified) |
Note: The Danishefsky paper states that the synthesis of Brevianamide E follows a similar procedure to this compound, but does not provide a separate detailed experimental procedure with yields for each step.
Table 3: Synthesis of (+)-Dehydrodeoxybrevianamide E (Lawrence et al.) - A Key Precursor to Brevianamides
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1. Phthaloyl Protection | L-Tryptophan methyl ester hydrochloride | Phthalic anhydride, Et3N, Toluene, 111 °C | N-Phthaloyl-L-tryptophan methyl ester | (crude) |
| 2. Reverse Prenylation | N-Phthaloyl-L-tryptophan methyl ester | t-BuOCl, Et3N, THF, -78 °C; then B-prenyl-9-BBN | Reverse prenylated product | 71 (over 2 steps) |
| 3. Krapcho Demethylation | Reverse prenylated product | LiCl, DMF, 153 °C | Carboxylic acid | 85 |
| 4. Amide Coupling | Carboxylic acid | (COCl)2, DMF (cat.), CH2Cl2; then L-proline methyl ester hydrochloride, Et3N | Dipeptide | 83 |
| 5. Deprotection and Cyclization | Dipeptide | NH2NH2·H2O, EtOH, 78 °C | (+)-Dehydrodeoxybrevianamide E | 78 |
| Overall Yield | ~34% |
Experimental Protocols
Key Experiment: Danishefsky Reverse Prenylation
This protocol describes the introduction of the reverse prenyl group at the C2 position of the indole nucleus, a key step in the synthesis of both this compound and Brevianamide E.
Procedure: To a solution of N-phthaloyl-L-tryptophan methyl ester in anhydrous THF at -78 °C under an inert atmosphere is added triethylamine, followed by the dropwise addition of a solution of tert-butyl hypochlorite in THF. The reaction mixture is stirred for a short period, after which a solution of prenyl-9-borabicyclo[3.3.1]nonane (prenyl-9-BBN) in THF is added. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then quenched, and the product is extracted and purified by chromatography.
Key Experiment: DMDO-promoted Double Oxidative Cyclization (this compound)
This protocol outlines the final step in the synthesis of this compound, where the bicyclo[2.2.2]diazaoctane core is formed via a double oxidative cyclization.
Procedure: To a solution of the diketopiperazine precursor in acetone at room temperature is added a solution of dimethyldioxirane (DMDO) in acetone. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford this compound.
Key Experiment: Krapcho Demethylation (Lawrence et al.)
This protocol describes the demethylation of the methyl ester in the presence of a phthaloyl protecting group, a key step in the Lawrence synthesis of the brevianamide core.
Procedure: A suspension of the reverse prenylated N-phthaloyl-L-tryptophan methyl ester and lithium chloride in anhydrous DMF is heated at 153 °C under a nitrogen atmosphere. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, diluted with water, and acidified. The product is then extracted with an organic solvent and purified.
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic routes.
Caption: Synthetic pathway for the total synthesis of this compound.
Caption: Synthetic pathway for the total synthesis of Brevianamide E.
Caption: Lawrence group's synthesis of the brevianamide core.
Conclusion
The total syntheses of this compound and Brevianamide E, particularly the routes developed by Danishefsky and coworkers, showcase an elegant and convergent strategy for the construction of these complex natural products. The key steps of reverse prenylation and oxidative cyclization are robust and have been applied to the synthesis of other related alkaloids. The more recent work by the Lawrence group on brevianamide synthesis highlights alternative, highly efficient methods for constructing the core structure, offering valuable insights for future synthetic endeavors in this class of molecules. This comparative guide provides a foundation for researchers to understand the nuances of these synthetic routes, enabling informed decisions in the design of new synthetic strategies and the generation of novel analogs for drug discovery.
References
Unveiling the Molecular Target: A Comparative Guide to the Binding Site of Gypsetin on ACAT
For Researchers, Scientists, and Drug Development Professionals
Acyl-CoA:cholesterol acyltransferase (ACAT) has long been a target of interest in the development of therapies for atherosclerosis and other conditions related to cholesterol metabolism. Among the numerous inhibitors of this enzyme, the natural product Gypsetin has shown significant promise. A critical aspect of understanding its mechanism of action and developing more potent analogues is the precise identification of its binding site on the ACAT enzyme. This guide provides a comprehensive comparison of this compound with other ACAT inhibitors, focusing on the experimental evidence that points to its binding site, and details the methodologies required for such investigations.
Competitive Inhibition: The Primary Clue to this compound's Binding Site
Experimental evidence indicates that this compound acts as a competitive inhibitor of ACAT with respect to the substrate oleoyl-CoA.[1] This mode of inhibition strongly suggests that this compound binds to the same site as oleoyl-CoA, or to a site that overlaps with it, thereby preventing the natural substrate from binding and catalysis from occurring. Kinetic studies on rat liver microsomal ACAT revealed a Ki value of 5.5 µM for this compound, indicating a strong affinity for the enzyme.[1]
While direct structural confirmation of the this compound-ACAT complex is not yet available, the competitive inhibition data provides a solid foundation for a putative binding site model. Further experimental validation is necessary to confirm this hypothesis.
Comparative Analysis of ACAT Inhibitors
To provide a broader context for this compound's activity, the following table summarizes the inhibitory constants for this compound and other notable ACAT inhibitors. It is important to note that a direct, head-to-head comparative study including all these compounds under identical experimental conditions is not available in the current literature.
| Inhibitor | Target ACAT Isoform(s) | IC50 (µM) | Ki (µM) | Inhibition Mechanism |
| This compound | Not specified (tested on rat liver microsomes) | 18[1] | 5.5 (competitive with oleoyl-CoA)[1] | Competitive |
| Nevanimibe | ACAT1 and ACAT2 | ~0.05 (for ACAT1) | Not Reported | Not Reported |
| Pyripyropene A | ACAT2 selective | ~25 (for ACAT2) | Not Reported | Not Reported |
| Avasimibe | ACAT1 and ACAT2 | Not Reported | Not Reported | Not Reported |
| F-1394 | Not specified | Not Reported | Not Reported | Not Reported |
Experimental Protocols for Binding Site Confirmation
To definitively confirm the binding site of this compound on ACAT, a series of experiments would be required. The following protocols outline the key methodologies.
Enzyme Kinetics Assay
Objective: To determine the mode of inhibition of this compound against ACAT.
Methodology:
-
Preparation of Microsomes: Isolate microsomes from a suitable source (e.g., rat liver or cultured cells expressing ACAT) by differential centrifugation.
-
ACAT Activity Assay: The standard assay measures the incorporation of radiolabeled oleoyl-CoA into cholesteryl esters.
-
The reaction mixture contains microsomal protein, cholesterol substrate (usually complexed with a detergent like Triton X-100), and a buffer system.
-
Initiate the reaction by adding [14C]oleoyl-CoA.
-
Incubate at 37°C for a specified time.
-
Stop the reaction by adding a mixture of isopropanol and heptane.
-
Extract the lipids and separate them by thin-layer chromatography (TLC).
-
Quantify the amount of cholesteryl [14C]oleate formed using a scintillation counter.
-
-
Kinetic Analysis:
-
Perform the assay with varying concentrations of oleoyl-CoA in the presence and absence of different fixed concentrations of this compound.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to visualize the type of inhibition (competitive, non-competitive, or uncompetitive).
-
Calculate the Ki value from the replots of the slopes of the Lineweaver-Burk plots versus the inhibitor concentration.
-
Site-Directed Mutagenesis
Objective: To identify key amino acid residues involved in this compound binding.
Methodology:
-
Homology Modeling: Generate a 3D structural model of the target ACAT isoform based on available crystal or cryo-EM structures of related enzymes.
-
Docking Studies: Perform in silico docking of this compound into the putative oleoyl-CoA binding site of the ACAT model to predict potential interacting residues.
-
Mutagenesis:
-
Generate point mutations in the ACAT cDNA for the predicted interacting residues using a site-directed mutagenesis kit.
-
Transfect cells (e.g., ACAT-deficient AC29 cells) with the wild-type and mutant ACAT constructs.
-
-
Functional Analysis:
-
Prepare microsomes from the transfected cells.
-
Perform ACAT activity assays and kinetic studies as described above to determine the IC50 and Ki values of this compound for each mutant enzyme.
-
A significant increase in the Ki value for a particular mutant would suggest that the mutated residue is important for this compound binding.
-
Photoaffinity Labeling
Objective: To covalently label the binding site of this compound on the ACAT protein.
Methodology:
-
Probe Synthesis: Synthesize a photo-reactive analogue of this compound containing a photolabile group (e.g., an aryl azide or benzophenone) and a tag for detection (e.g., a biotin or a radioactive isotope).
-
Labeling:
-
Incubate microsomal preparations containing ACAT with the photoaffinity probe in the dark.
-
To demonstrate specificity, perform a parallel incubation in the presence of an excess of the parent compound, this compound.
-
Expose the samples to UV light to activate the photolabile group, leading to covalent bond formation with nearby amino acid residues.
-
-
Identification of Labeled Protein:
-
Separate the microsomal proteins by SDS-PAGE.
-
Detect the labeled ACAT protein by autoradiography (for a radiolabeled probe) or by western blotting with an anti-biotin antibody (for a biotinylated probe).
-
-
Mapping the Binding Site:
-
Excise the labeled ACAT band from the gel.
-
Digest the protein with a specific protease (e.g., trypsin).
-
Analyze the resulting peptide fragments by mass spectrometry to identify the peptide(s) that are covalently modified by the photoaffinity probe.
-
Visualizing the Path to Confirmation
The following diagrams illustrate the logical workflow for confirming the binding site of this compound and the proposed signaling pathway of ACAT inhibition.
Caption: Workflow for confirming this compound's binding site on ACAT.
References
Gypsetin's Potential as an ACAT Inhibitor: An In Vivo Validation Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gypsetin's potential as an Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitor with other established alternatives, supported by available experimental data. While in vivo validation data for this compound is limited in the public domain, this guide evaluates its known in vitro potency alongside the in vivo performance of other prominent ACAT inhibitors to contextualize its potential therapeutic utility.
Comparative Analysis of ACAT Inhibitors
Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a crucial enzyme in cellular cholesterol metabolism, responsible for esterifying free cholesterol into cholesteryl esters for storage.[1] Its inhibition is a therapeutic target for conditions like atherosclerosis and Alzheimer's disease.[2] Numerous compounds have been investigated for their ACAT inhibitory activity. This section compares this compound with other notable ACAT inhibitors.
| Inhibitor | Target Isoform(s) | In Vitro Potency (IC50/Ki) | Key In Vivo Model(s) | Notable In Vivo Effects | Reference(s) |
| This compound | Not Specified | IC50: 18 µM (rat liver microsomes); Ki: 5.5 µM (competitive with oleoyl-CoA); IC50: 0.65 µM (in cultured J774 macrophages) | Not Publicly Available | Not Publicly Available | |
| Avasimibe (CI-1011) | ACAT1/ACAT2 | Not Specified | Rabbit models of atherosclerosis; Human clinical trials for coronary artery disease | Reduced pre-existing lesion cholesterol and macrophage content in rabbits, even without significant changes in plasma cholesterol.[1] In human trials, did not significantly reduce coronary atheroma volume.[1] | [1] |
| CP-113,818 | Not Specified | Not Specified | hAPPFAD transgenic mice (Alzheimer's model) | Reduced amyloid plaques and improved spatial learning and memory.[2] | [2][3] |
| F-1394 | Partial ACAT2 | Not Specified | apoE-/- mice (atherosclerosis model) | Decreased early atherosclerosis development and delayed progression of advanced lesions without evidence of toxicity.[4] | [4][5] |
| Pyripyropene A (PPPA) | ACAT2 specific | Not Specified | Atherogenic mouse models (ApoE-/- and LDLr-/-) | Lowered cholesterol levels and demonstrated atheroprotective activities.[6] | [6] |
| DuP 128 | Not Specified | IC50: 10 nM (rat hepatic microsomes) | Rat models | Potent antihypercholesterolemic activity.[7] | [7] |
Experimental Protocols for In Vivo ACAT Inhibition Studies
The following are generalized methodologies for key experiments cited in the in vivo validation of ACAT inhibitors, based on published studies.
Animal Model and Treatment
-
Animal Model: Apolipoprotein E-deficient (apoE-/-) mice are a commonly used model for studying atherosclerosis. These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions.
-
Diet: Mice are typically fed a high-fat, high-cholesterol "Western diet" to accelerate the development of atherosclerosis.
-
Inhibitor Administration: The ACAT inhibitor (e.g., F1394) is mixed into the chow diet at a specified concentration. Treatment duration can vary depending on the study design, ranging from several weeks to months.[4][5]
Measurement of Plasma Lipids and Lipoproteins
-
Sample Collection: Blood samples are collected from the mice at the time of sacrifice.
-
Analysis: Plasma is separated and analyzed for total cholesterol, HDL cholesterol, and non-HDL cholesterol levels using standard enzymatic assays.[4]
Aortic Lipid Analysis
-
Tissue Collection: The entire aorta is dissected from the aortic arch to the iliac bifurcation.
-
Lipid Extraction: Aortic lipids are extracted using a chloroform-methanol solvent system.
-
Quantification: The extracted lipids are separated by thin-layer chromatography (TLC) to quantify total cholesterol, free cholesterol, and cholesteryl esters.[4]
Histological and Immunohistochemical Analysis of Atherosclerotic Lesions
-
Tissue Processing: The aortic root is embedded in paraffin or frozen in OCT compound for sectioning.
-
Staining: Serial sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O to visualize neutral lipids within the atherosclerotic plaques.
-
Immunohistochemistry: Specific antibodies are used to identify and quantify macrophages (e.g., Mac-2 or CD68), smooth muscle cells, and other cellular components within the lesions.[4][5]
-
Morphometry: The size of the atherosclerotic lesions and the area positive for specific stains are quantified using image analysis software.[4]
ACAT Activity Assay in Tissues
-
Tissue Homogenization: Liver or other tissues of interest are homogenized.
-
Microsome Isolation: Microsomal fractions, which contain the ACAT enzymes, are isolated by differential centrifugation.
-
Enzyme Assay: The ACAT activity is measured by incubating the microsomal proteins with a radiolabeled substrate, such as [14C]oleoyl-CoA, and measuring the formation of radiolabeled cholesteryl esters.[4]
Visualizing the Science
Signaling Pathway of ACAT Inhibition
Caption: Mechanism of ACAT inhibition by this compound in a macrophage.
Experimental Workflow for In Vivo Validation
Caption: A typical experimental workflow for in vivo validation of an ACAT inhibitor.
References
- 1. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACAT INHIBITION AND AMYLOID BETA REDUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting ACAT1 in cancer: from threat to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Short-Term Acyl-CoA:Cholesterol Acyltransferase Inhibition, Combined with Apoprotein A1 Overexpression, Promotes Atherosclerosis Inflammation Resolution in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acyl CoA:cholesterol acyltransferase (ACAT) inhibitors: synthesis and structure-activity relationship studies of a new series of trisubstituted imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Specialized Compounds: A Procedural Framework for Gypsetin
Given that Gypsetin is a specialized indolyl diketopiperazine metabolite, a publicly available, standardized Safety Data Sheet (SDS) with specific disposal instructions is not readily accessible.[1][2] For novel or specialized compounds like this compound, the primary source of safety, handling, and disposal information must be the Safety Data Sheet provided by the manufacturer or the synthesizing laboratory. This document is essential for ensuring regulatory compliance and personnel safety.
In the absence of specific SDS guidance, a general operational framework based on chemical properties and established laboratory safety protocols should be implemented. Researchers must consult their institution's Environment, Health, and Safety (EHS) department to ensure all local, state, and federal regulations are strictly followed.
Step 1: Preliminary Hazard Assessment
Before handling, a thorough risk assessment is critical. Based on its chemical class (indole alkaloid, diketopiperazine), this compound should be treated as a potentially bioactive and hazardous compound.
Key Actions:
-
Obtain SDS: Contact the supplier or synthesizing laboratory to obtain a comprehensive Safety Data Sheet. This is a mandatory first step.
-
Review Literature: Examine any available toxicological or pharmacological data. This compound is known to be an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), indicating significant biological activity.[1]
-
Assume Hazard: In the absence of complete data, treat this compound as toxic, irritant, and environmentally hazardous. Utilize full personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All handling of solids should be performed in a chemical fume hood.
Step 2: Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step in the disposal process. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates disposal.
Procedural Guidance:
-
Solid Waste:
-
Contaminated Materials: All items tangibly contaminated with this compound, such as weighing paper, gloves, pipette tips, and vials, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Labeling: The container must be labeled "Hazardous Waste - Solid" and list "this compound" and any other chemical constituents.
-
-
Liquid Waste:
-
Aqueous Solutions: Do not dispose of aqueous solutions containing this compound down the sanitary sewer. Collect them in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Organic Solvent Solutions: Solutions of this compound in organic solvents (e.g., for chromatography) must be collected in a separate, appropriate hazardous waste container for halogenated or non-halogenated solvents, as per your institution's EHS guidelines. Never mix incompatible waste streams.
-
Labeling: Liquid waste containers must be labeled "Hazardous Waste - Liquid Organic" or "Hazardous Waste - Liquid Aqueous" and list all chemical components, including solvents, with estimated concentrations.
-
Step 3: Decontamination Procedures
For reusable labware or surfaces, a validated decontamination procedure is necessary. The specific method depends on the compound's reactivity.
Experimental Protocol: Surface Decontamination Efficacy Test This protocol outlines a method to verify the effectiveness of a cleaning procedure for non-disposable items.
-
Objective: To confirm the removal of residual this compound from a glass surface to below a defined limit of detection (LOD).
-
Materials:
-
This compound standard solution.
-
Surface to be tested (e.g., glass slide).
-
Proposed decontamination solution (e.g., 10% bleach solution, followed by a water rinse and an ethanol rinse).
-
Sterile swabs.
-
Extraction solvent (e.g., Acetonitrile).
-
Analytical instrument (e.g., HPLC-UV or LC-MS).
-
-
Methodology:
-
Spike a defined area (e.g., 10 cm²) of the glass surface with a known quantity of this compound and allow the solvent to evaporate.
-
Perform the decontamination procedure: wipe the surface with the chosen cleaning agent(s).
-
Swab the cleaned area thoroughly with a swab wetted with the extraction solvent.
-
Extract the analyte from the swab head into a known volume of solvent.
-
Analyze the extract using the appropriate analytical method to quantify any residual this compound.
-
Compare the result to the established acceptable residual limit. The cleaning procedure is considered effective if the residual amount is below this limit.
-
Step 4: Final Disposal and Documentation
All generated waste must be disposed of through the institution's certified hazardous waste management program.
-
Request Pickup: Once waste containers are full (typically 80% capacity), submit a chemical waste pickup request to your EHS department.
-
Documentation: Ensure all labels are accurate and complete. Maintain a log of all hazardous waste generated, including the date, chemical name, and quantity.
Quantitative Data Summary
For a specialized compound, key quantitative data for disposal is found in its SDS. The table below outlines typical data points required for a proper waste management assessment.
| Parameter | Value | Significance for Disposal |
| Physical State | Solid | Determines the type of waste container (solid waste drum). |
| Solubility | Data not available | Crucial for selecting appropriate decontamination solvents and assessing aquatic risks. |
| Flash Point | Data not available | Determines if the waste is classified as flammable. |
| LD50 (Lethal Dose, 50%) | Data not available | Quantifies acute toxicity, informing handling precautions and waste categorization. |
| Chemical Incompatibilities | Data not available | Essential for preventing dangerous reactions in waste containers. Must be obtained from SDS. |
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the correct disposal pathway for this compound waste.
Caption: Decision workflow for proper segregation of this compound waste streams.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
